molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1284429
CAS No.: 31169-27-4
M. Wt: 249.52 g/mol
InChI Key: LJFZDPZIIKOATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H2BrClN2S and its molecular weight is 249.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFZDPZIIKOATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586510
Record name 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31169-27-4
Record name 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique thieno[3,2-d]pyrimidine core, a bioisostere of the purine scaffold, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. Furthermore, it delves into its significant role in drug development, particularly in the design of targeted kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate its practical application in research and development.

Core Chemical Properties

This compound is a solid, crystalline compound at room temperature. It is characterized by the following physicochemical properties:

PropertyValueReference
CAS Number 31169-27-4[1]
Molecular Formula C₆H₂BrClN₂S[1][2]
Molecular Weight 249.52 g/mol [1][2]
Appearance Solid
Melting Point 182 °C[3]
Boiling Point 345.5 °C at 760 mmHg[3]
Purity Typically >97%
Storage Store in a dark place under an inert atmosphere at 2-8°C.

Synthesis and Purification

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol is adapted from established literature procedures.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2)

  • In a suitable reaction vessel, 3-aminothiophene-2-carboxamide (1) is reacted with an excess of formamide.

  • The reaction mixture is heated at reflux for several hours.

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration to yield thieno[3,2-d]pyrimidin-4(3H)-one (2).

Step 2: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (3)

  • Thieno[3,2-d]pyrimidin-4(3H)-one (2) is dissolved in a suitable solvent, such as acetic acid.

  • To this solution, bromine is added dropwise at room temperature.

  • The reaction is stirred until completion, and the product, 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (3), is isolated by filtration.

Step 3: Synthesis of this compound (4)

  • A suspension of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (3) in phosphorus oxychloride (POCl₃) is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).[4]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the title compound, this compound (4), as a solid.[4]

Purification

For many applications, the crude product can be purified by trituration with a suitable solvent like diethyl ether, followed by filtration.[4] For higher purity, column chromatography using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent can be employed.

Spectral Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the thieno[3,2-d]pyrimidine core.

  • ¹H NMR (300 MHz, CDCl₃): δ 9.12 (s, 1H), 8.07 (s, 1H).[4]

Further Spectroscopic Data

While detailed spectra are not universally published, commercial suppliers indicate the availability of ¹³C NMR, IR, and mass spectrometry data for this compound.[5][6] The expected mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Role in Drug Discovery and Development

The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors. The 4-chloro and 7-bromo substituents on the core of the title compound offer two reactive sites for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, respectively. This allows for the generation of large libraries of diverse analogs for structure-activity relationship (SAR) studies.[4][7]

Application in Kinase Inhibitor Development

Derivatives of this compound have shown significant promise as inhibitors of key kinases implicated in cancer and inflammatory diseases.

CDK7 is a crucial regulator of both the cell cycle and transcription.[8][9] It acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[8] Inhibition of CDK7 can thus lead to cell cycle arrest and suppression of the transcription of key oncogenes, making it an attractive target in oncology.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb P CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition TFIIH TFIIH RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II P Transcription Gene Transcription RNA_Pol_II->Transcription CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->TFIIH Component of Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->CDK7 Inhibits

CDK7 signaling in cell cycle and transcription.

RIPK2 is a key serine/threonine kinase in the NOD-like receptor (NLR) signaling pathway, which plays a crucial role in the innate immune response.[7] Upon recognition of bacterial peptidoglycans by NOD1 and NOD2, RIPK2 is recruited and activated.[7] Activated RIPK2 then triggers downstream signaling cascades, leading to the activation of NF-κB and MAPKs, which in turn induce the expression of pro-inflammatory cytokines.[4][10] Dysregulation of the NOD-RIPK2 pathway is associated with inflammatory conditions such as inflammatory bowel disease (IBD).[11] Therefore, inhibitors of RIPK2 are being explored as potential anti-inflammatory agents.

RIPK2_Signaling_Pathway PAMPs Bacterial Peptidoglycans (PAMPs) NOD1_2 NOD1/NOD2 PAMPs->NOD1_2 Activates RIPK2 RIPK2 NOD1_2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RIPK2 Inhibits IKK IKK Complex TAK1->IKK Activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation Inflammation Pro-inflammatory Cytokine Expression MAPK->Inflammation Contributes to NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates to Nucleus->Inflammation Induces

NOD-RIPK2 inflammatory signaling pathway.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry and drug development. Its straightforward multi-step synthesis and the presence of two distinct reactive handles allow for extensive chemical diversification. The demonstrated success of its derivatives as potent kinase inhibitors, particularly targeting CDK7 and RIPK2, underscores its importance for the development of novel therapeutics for cancer and inflammatory disorders. This technical guide provides the foundational chemical and biological information necessary for researchers to effectively utilize this compound in their drug discovery endeavors.

References

Strategic Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] This guide provides an in-depth technical overview of the primary synthesis pathways for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a pivotal intermediate for the construction of diverse chemical libraries.[3][4] The strategic placement of two distinct reactive handles—a chloro group at the 4-position and a bromo group at the 7-position—allows for sequential and regioselective functionalization, making it an exceptionally valuable building block in drug discovery programs.[3] We will dissect a field-proven, multi-step synthetic route, elucidating the causality behind experimental choices, providing detailed protocols, and offering insights into the characterization and downstream applications of this versatile molecule.

Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Core

The fusion of a thiophene ring with a pyrimidine ring creates the thieno[3,2-d]pyrimidine system, a bioisostere of purine that has garnered immense interest from medicinal chemists.[2] This scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[5]

The subject of this guide, this compound, is not an end-product but a highly strategic intermediate. Its design is a classic example of synthetic foresight in library development. The molecule features two key points of diversification:

  • C4-Chloride : This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine, alcohol, or thiol functionalities.

  • C7-Bromide : This position is primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, enabling the installation of a wide array of aryl or heteroaryl groups.[3][6]

This orthogonal reactivity allows for a systematic and combinatorial approach to library synthesis, as one position can be functionalized while leaving the other intact for a subsequent, different type of transformation.[3]

Primary Synthesis Pathway: From Thiophene Precursor to Key Intermediate

The most common and reliable synthesis of this compound is a three-step sequence starting from a readily accessible 3-aminothiophene-2-carboxamide precursor. This route involves pyrimidine ring formation, followed by sequential halogenations.

Synthesis_Overview A 3-Aminothiophene-2-carboxamide B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Step 1: Cyclization (Formamide) C 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one B->C Step 2: Bromination (Bromine) D This compound C->D Step 3: Chlorination (POCl3)

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Cyclization to form the Pyrimidine Ring
  • Principle & Mechanism: This step involves a cyclocondensation reaction. The starting material, 3-aminothiophene-2-carboxamide, reacts with formamide, which serves as a one-carbon source. The amino group of the thiophene attacks the carbonyl carbon of formamide, and subsequent intramolecular cyclization with the carboxamide group, followed by dehydration, yields the fused pyrimidinone ring system. This is a standard and efficient method for constructing pyrimidine rings onto adjacent amino-amide functionalities.[7][3][8]

  • Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2) [3]

    • Combine 3-aminothiophene-2-carboxamide (1.0 eq) and an excess of formamide (e.g., 10-15 eq).

    • Heat the mixture to approximately 150-160 °C.

    • Maintain heating for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Electrophilic Bromination of the Thiophene Ring
  • Principle & Mechanism: The thieno[3,2-d]pyrimidin-4(3H)-one intermediate undergoes electrophilic aromatic substitution. The thiophene ring is electron-rich and is activated towards electrophiles. The substitution occurs preferentially at the C7 position. The reaction is typically performed using elemental bromine in a suitable solvent like acetic acid.

  • Experimental Protocol: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one [3]

    • Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise to the cooled suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy excess bromine.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the brominated product.

Step 3: Chlorination of the Pyrimidinone
  • Principle & Mechanism: This final step converts the pyrimidinone into the desired 4-chloro-pyrimidine. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation. The mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion, ultimately leading to the substitution of the hydroxyl group (in its tautomeric form) with a chlorine atom. This reaction simultaneously acts as a dehydration and chlorination step.[7][9]

  • Experimental Protocol: Synthesis of this compound (4) [3]

    • Place 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a flask equipped with a reflux condenser.

    • Add an excess of phosphorus oxychloride (POCl₃, e.g., 10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to accelerate the reaction.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Time (h)
1 3-Aminothiophene-2-carboxamideFormamideNone (reagent as solvent)150-1604-6
2 Thieno[3,2-d]pyrimidin-4(3H)-oneBromine (Br₂)Acetic Acid0 to RT2-4
3 7-Bromothieno[3,2-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)None (reagent as solvent)Reflux (~110)3-5

Downstream Utility: Sequential Functionalization

The power of this compound lies in its capacity for sequential, selective reactions. The greater reactivity of the C4-Cl bond in SNAr reactions allows for the initial introduction of a first point of diversity, followed by a subsequent cross-coupling reaction at the C7-Br position.[3]

Downstream_Functionalization A This compound B Intermediate 5 (7-Bromo-4-amino-thieno[3,2-d]pyrimidine) A->B S_N_Ar Reaction (R1-NH2, i-PrOH) Diversity Point 1 C Final Product 6 (7-Aryl-4-amino-thieno[3,2-d]pyrimidine) B->C Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Diversity Point 2

Caption: Sequential functionalization strategy for library synthesis.

  • Step A: Nucleophilic Aromatic Substitution (SNAr) : The reaction is typically carried out by heating the starting material with a primary or secondary amine in a solvent like isopropanol.[3] This step introduces the first element of diversity (R¹).

  • Step B: Suzuki Cross-Coupling : The resulting 7-bromo intermediate is then subjected to palladium-catalyzed Suzuki coupling with a variety of aryl or heteroaryl boronic acids to install the second element of diversity (Ar).[3]

This robust two-step diversification strategy enables the rapid generation of large and structurally diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

The synthesis of this compound is a well-established and scalable process that provides access to a highly valuable intermediate for medicinal chemistry. The three-step pathway involving cyclization, bromination, and chlorination is efficient and utilizes standard laboratory reagents and techniques. The resulting molecule's orthogonal reactivity makes it an ideal scaffold for building focused compound libraries, particularly for the discovery of novel kinase inhibitors. A thorough understanding of this synthetic pathway and the chemical principles that govern it is essential for researchers aiming to leverage the full potential of the thieno[3,2-d]pyrimidine core in modern drug development.

References

An In-depth Technical Guide to 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: Structure, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse array of biologically active compounds. Its unique structural arrangement, featuring a fused thiophene and pyrimidine ring system with two distinct reactive sites, allows for selective functionalization, making it a valuable building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the structure, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the signaling pathways modulated by its derivatives, offering insights into their mechanism of action as potential anti-cancer agents.

Structure and Physicochemical Properties

This compound possesses a planar, bicyclic aromatic structure. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the halogen substituents, significantly influences the electron density distribution and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 31169-27-4[1]
Molecular Formula C₆H₂BrClN₂S[1]
Molecular Weight 249.52 g/mol [1]
Physical Form Solid[1]
Melting Point 182 °C[1]
Boiling Point 345.5 °C at 760 mmHg[1]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueDataReference
¹H NMR Spectrum available[2]
¹³C NMR Spectrum available[2]
Mass Spectrometry (MS) Spectrum available[2]
Infrared (IR) Spectroscopy Spectrum available[2]

Note: Specific spectral data for this compound is available from commercial suppliers and in cited literature, though not detailed in publicly accessible sources.

Synthesis of this compound

The synthesis of the this compound core is a multi-step process that begins with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.[3]

Synthesis_Workflow cluster_0 Synthesis of Thienopyrimidinone Core cluster_1 Halogenation Steps 3-aminothiophene-2-carboxamide 3-aminothiophene-2-carboxamide thieno[3,2-d]pyrimidin-4(3H)-one thieno[3,2-d]pyrimidin-4(3H)-one 3-aminothiophene-2-carboxamide->thieno[3,2-d]pyrimidin-4(3H)-one Cyclization formamide formamide formamide->thieno[3,2-d]pyrimidin-4(3H)-one 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one thieno[3,2-d]pyrimidin-4(3H)-one->7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Bromination Bromine Bromine Bromine->7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one POCl3 POCl3 This compound This compound POCl3->this compound 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one->this compound Chlorination Reactivity_Diagram cluster_C4 C4 Position Reactivity cluster_C7 C7 Position Reactivity Start This compound NucSub Nucleophilic Aromatic Substitution (SNAr) Start->NucSub Amines, Alcohols, Thiols Suzuki Suzuki Coupling Start->Suzuki Arylboronic acids, Pd catalyst, Base Product_NucSub 7-Bromo-4-(substituted)thieno[3,2-d]pyrimidine NucSub->Product_NucSub Product_Suzuki 7-Aryl-4-chlorothieno[3,2-d]pyrimidine Suzuki->Product_Suzuki Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK STAT3 JAK/STAT Pathway EGFR->STAT3 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

References

Spectroscopic and Chromatographic Profiling of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for the heterocyclic compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. This compound serves as a key intermediate in the synthesis of various substituted thieno[3,2-d]pyrimidines, a class of molecules with significant interest in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) characteristics, provide protocols for its analysis by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), and outline its chemical synthesis.

Core Spectroscopic and Chromatographic Data

The following tables summarize the key analytical data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
9.10sH-2
8.41sH-6

Solvent: CDCl₃. Spectrum recorded at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
155.0C-4
153.8C-2
153.2C-7a
135.2C-5a
129.6C-6
112.1C-7

Solvent: CDCl₃. Spectrum recorded at 100 MHz.

Table 3: LC-MS Parameters

ParameterValue
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerTriple Quadrupole or TOF
m/z [M+H]⁺248.9, 250.9 (Isotopic pattern for Br)
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
GradientRepresentative: 5-95% B over 10 minutes
Flow Rate0.3 mL/min

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 3-aminothiophene-2-carboxamide.[1]

  • Cyclization: 3-aminothiophene-2-carboxamide is cyclized with formamide to produce thieno[3,2-d]pyrimidin-4(3H)-one.

  • Bromination: The resulting thienopyrimidinone is then brominated.

  • Chlorination: The final step involves treatment with a chlorinating agent, such as phosphoryl trichloride, to yield the target compound, this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, typically around 254 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and specific detection, LC-MS is the preferred method.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: The same reverse-phase conditions as described for HPLC can be used.

  • Mass Spectrometry: The mass spectrometer can be operated in positive ion mode to detect the protonated molecule [M+H]⁺. The characteristic isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflows for this compound.

synthesis_workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 3-aminothiophene-2-carboxamide 3-aminothiophene-2-carboxamide thieno[3,2-d]pyrimidin-4(3H)-one thieno[3,2-d]pyrimidin-4(3H)-one 3-aminothiophene-2-carboxamide->thieno[3,2-d]pyrimidin-4(3H)-one Cyclization (Formamide) 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one thieno[3,2-d]pyrimidin-4(3H)-one->7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Bromination This compound This compound 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one->this compound Chlorination (POCl₃)

Synthetic pathway for this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, MeCN for LC) Sample->Dissolution NMR NMR Dissolution->NMR HPLC HPLC Dissolution->HPLC LC-MS LC-MS Dissolution->LC-MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Mass_Verification Mass Verification LC-MS->Mass_Verification

General analytical workflow for this compound.

References

Technical Guide: Physicochemical and Biological Profile of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. It also outlines general experimental protocols for the determination of these properties and situates the compound within the broader context of thieno[3,2-d]pyrimidine derivatives as a significant scaffold in medicinal chemistry.

Core Physical and Chemical Data

This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a fused thieno[3,2-d]pyrimidine bicycle, functionalized with a bromine atom at the 7-position and a chlorine atom at the 4-position.

Summary of Physical Properties

A compilation of the reported physical and chemical data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₆H₂BrClN₂S[1]
Molecular Weight 249.52 g/mol [1]
CAS Number 31169-27-4[1]
Appearance White to light yellow crystalline or powdery solid[3]
Melting Point 182 °C
Boiling Point 345.5 °C at 760 mmHg
Density (Predicted) 1.955 ± 0.06 g/cm³[3]
Solubility Soluble in some organic solvents, such as dimethylsulfoxide (DMSO) and methanol.[3]
Purity Typically available at ≥96% purity.
Storage Recommended storage at -20°C or 2-8°C in a dark, inert atmosphere, sealed from moisture.[1][2]
InChI Key LJFZDPZIIKOATA-UHFFFAOYSA-N[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in publicly available literature, the following are standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.

Boiling Point Determination

For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The reported boiling point of 345.5°C is likely a predicted value or determined under specific atmospheric conditions.

Methodology: Micro Boiling Point Determination (Siwoloboff's Method)

  • Sample Preparation: A small amount of the substance is placed in a small-diameter test tube (e.g., a Durham tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

  • Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.

Solubility Assessment

A qualitative assessment of solubility is fundamental for handling and formulating a compound for further studies.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide) are used.

  • Procedure: A small, measured amount of the solute (e.g., 1-5 mg) is added to a specific volume of the solvent (e.g., 0.1-1 mL) in a test tube.

  • Observation: The mixture is agitated vigorously. Solubility is determined by visual inspection for the complete disappearance of the solid phase. Observations are typically recorded as "soluble," "partially soluble," or "insoluble."

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of organic molecules.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. The ¹H NMR spectrum is acquired by subjecting the sample to a strong magnetic field and radiofrequency pulses.

  • Data Analysis: The resulting spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration). For this compound, one would expect to see signals corresponding to the two protons on the thiophene ring.

Logical Workflow for Compound Characterization and Evaluation

The characterization of a novel chemical entity like this compound follows a logical progression from initial synthesis to biological evaluation. The following diagram illustrates this workflow.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Physical_Properties Physical Property Determination (MP, BP, Solubility) Purity->Physical_Properties Screening Initial Biological Screening (e.g., Cell Viability Assays) Physical_Properties->Screening Target_ID Target Identification and Validation Screening->Target_ID ADME_Tox In Vitro ADME/Tox Profiling Screening->ADME_Tox Mechanism Mechanism of Action Studies Target_ID->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization ADME_Tox->Lead_Optimization

Caption: Workflow for the characterization of a chemical entity.

Biological Context and Potential Applications

While a specific signaling pathway for this compound has not been elucidated, the thieno[3,2-d]pyrimidine scaffold is of significant interest in drug discovery. Derivatives have been identified as potent inhibitors of various protein kinases and other enzymes.

Halogenated thieno[3,2-d]pyrimidines, including a 7-bromo analog, have been shown to possess antiproliferative activity against several cancer cell lines and can induce apoptosis.[4] Interestingly, these compounds did not show inhibitory activity against a panel of twenty kinases, suggesting their mechanism of action may differ from other thieno[3,2-d]pyrimidine-based kinase inhibitors.[4]

Other research has highlighted the role of thieno[3,2-d]pyrimidine derivatives as:

  • Sirtuin Inhibitors: A thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified as a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3.[3]

  • CDK7 Inhibitors: The thieno[3,2-d]pyrimidine core has been optimized to develop novel inhibitors of cyclin-dependent kinase 7 (CDK7) for applications in triple-negative breast cancer.[1]

  • Tubulin Polymerization Inhibitors: Thieno[3,2-d]pyrimidine derivatives have been identified as colchicine-binding site inhibitors that disrupt tubulin polymerization, a key mechanism in cancer therapy.[5]

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: Conformationally restricted thieno[3,2-d]pyrimidines have been designed and synthesized to target this enzyme, which is implicated in conditions like osteoporosis.[6]

Given the documented antiproliferative effects of related halogenated compounds, this compound represents a valuable starting point for further investigation into its biological activities and potential as a therapeutic agent. Future research should focus on elucidating its mechanism of action and identifying its molecular targets.

References

The Thieno[3,2-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this fused ring system serves as a versatile template for the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological applications of the thieno[3,2-d]pyrimidine scaffold, with a focus on its role as an inhibitor of key signaling pathways implicated in cancer.

Physicochemical and Spectroscopic Properties of the Thieno[3,2-d]pyrimidine Core

The parent thieno[3,2-d]pyrimidine scaffold is a stable bicyclic aromatic system. Its physicochemical properties are influenced by the electronic interplay between the electron-rich thiophene ring and the electron-deficient pyrimidine ring.

Table 1: Physicochemical Properties of Unsubstituted Thieno[3,2-d]pyrimidine

PropertyValueReference
Molecular FormulaC₆H₄N₂S[1]
Molecular Weight136.18 g/mol [1]
AppearanceSolid
SolubilitySoluble in many organic solvents[1]

Spectroscopic Characterization:

The structural elucidation of thieno[3,2-d]pyrimidine derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the unsubstituted core would exhibit signals corresponding to the protons on both the thiophene and pyrimidine rings.

  • ¹³C NMR: The carbon NMR spectrum provides insights into the electronic environment of each carbon atom within the fused ring system.

  • Infrared (IR) Spectroscopy: Characteristic vibrational frequencies in the IR spectrum can confirm the presence of the thieno[3,2-d]pyrimidine core and its functional groups.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds.

Synthesis of the Thieno[3,2-d]pyrimidine Scaffold

The construction of the thieno[3,2-d]pyrimidine core can be achieved through several synthetic strategies, primarily involving the annulation of a pyrimidine ring onto a pre-existing thiophene derivative.

General Synthetic Strategies

The most common approach starts with a substituted 2-aminothiophene-3-carboxylate or a related carboxamide. These precursors can be synthesized via multicomponent reactions such as the Gewald reaction. The pyrimidine ring is then constructed by cyclization with a suitable one-carbon source. Common methods include reactions with formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA). Microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields.

Key Synthetic Intermediates and Experimental Protocols

A common starting material for many thieno[3,2-d]pyrimidine syntheses is a 3-amino-thiophene-2-carboxylate derivative.

  • Experimental Protocol: Substituted chloronitriles are first produced from the reaction of appropriate aldehydes or ketones with nucleophilic reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Subsequently, the reaction of these nitriles with methyl 2-mercaptoacetate in the presence of a base such as sodium methoxide (NaOMe) yields the target 3-amino-thiophene-2-carboxylates in high yields (85–91%).[2]

The thieno[3,2-d]pyrimidin-4-one intermediate is a versatile precursor for further functionalization, particularly at the 4-position.

  • Experimental Protocol: A 3-amino-5-arylthiophene amide is condensed with formic acid under microwave irradiation to afford the corresponding thieno[3,2-d]pyrimidin-4-one.[3]

The 4-chloro derivative is a key intermediate for introducing a variety of substituents at the 4-position via nucleophilic aromatic substitution.

  • Experimental Protocol: Thieno[3,2-d]pyrimidin-4-ol is suspended in DMF, and phosphoryl trichloride (POCl₃) is added. The mixture is stirred at 80 °C for 3 hours. After completion, the reaction mixture is poured into ice-cold water, and the solid product is filtered, washed with water, dried, and crystallized from ethanol to yield 4-chlorothieno[3,2-d]pyrimidine (Yield: 85%).[4]

The 4-amino functional group is a common feature in many biologically active thieno[3,2-d]pyrimidine derivatives.

  • Experimental Protocol: 4-Chlorothieno[3,2-d]pyrimidine is reacted with an appropriate amine (e.g., morpholine) in a suitable solvent like ethanol under reflux conditions to yield the corresponding 4-amino-substituted derivative.[4]

Substitution at the 2-position can be achieved through nucleophilic substitution on a suitable precursor.

  • Experimental Protocol: N-benzylthieno[3,2-d]pyrimidin-2-amine is dissolved in dichloromethane (DCM). Pyridine is added, followed by the dropwise addition of an acyl or sulfonyl chloride at 0°C. The reaction mixture is stirred at room temperature for several hours. After workup and purification by column chromatography, the desired 2-substituted derivative is obtained.[1]

Substitution at the 6-position of the thiophene ring can be accomplished through functionalization of a pre-existing thieno[3,2-d]pyrimidine core.

  • Experimental Protocol: To a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at 0°C under a nitrogen atmosphere, n-BuLi in hexanes is added dropwise. After stirring, this mixture is added to a solution of 4-chlorothieno[3,2-d]pyrimidine in anhydrous THF at -78°C. The reaction is stirred, and then dry ice is added. The reaction is allowed to warm to room temperature, diluted with EtOAc, and washed with 0.1 M HCl. The organic layer is dried and evaporated to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[5]

Biological Properties and Therapeutic Applications

Thieno[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of several key protein kinases implicated in cancer progression, including Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a frequent event in many human cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation ThienoPy Thieno[3,2-d]pyrimidine Inhibitor ThienoPy->PI3K CDK_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb pRb E2F E2F pRb->E2F Release CellCycle G1-S Phase Transition E2F->CellCycle Activation of Transcription ThienoPy Thieno[3,2-d]pyrimidine Inhibitor ThienoPy->CyclinD_CDK46 EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation, Survival ERK->Proliferation ThienoPy Thieno[3,2-d]pyrimidine Inhibitor ThienoPy->EGFR

References

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds, particularly kinase inhibitors. This document details the primary synthetic route, including starting materials, experimental protocols, and quantitative data.

Overview of the Synthetic Pathway

The most common and established synthetic route to this compound begins with a substituted thiophene derivative, which undergoes cyclization to form the core thienopyrimidine structure. This is followed by sequential bromination and chlorination to yield the final product. The key starting material for this pathway is 3-aminothiophene-2-carboxamide.

Logical Relationship of the Synthesis Pathway:

G cluster_0 Synthesis of Starting Material cluster_1 Main Synthetic Pathway Ketone_or_Aldehyde Ketone or Aldehyde 3-aminothiophene-2-carboxamide 3-aminothiophene-2-carboxamide Ketone_or_Aldehyde->3-aminothiophene-2-carboxamide Gewald Reaction Alpha-cyanoester α-Cyanoester Alpha-cyanoester->3-aminothiophene-2-carboxamide Gewald Reaction Sulfur Sulfur Sulfur->3-aminothiophene-2-carboxamide Gewald Reaction Thieno_pyrimidinone thieno[3,2-d]pyrimidin-4(3H)-one 3-aminothiophene-2-carboxamide->Thieno_pyrimidinone Cyclization (Formamide) Bromo_thieno_pyrimidinone 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Thieno_pyrimidinone->Bromo_thieno_pyrimidinone Bromination (Bromine) Final_Product This compound Bromo_thieno_pyrimidinone->Final_Product Chlorination (POCl3)

Caption: Overall synthetic workflow for this compound.

Starting Materials and Intermediates

The primary starting material and key intermediates in the synthesis are detailed in the table below.

Compound NameStructureRole
3-aminothiophene-2-carboxamide3-aminothiophene-2-carboxamideStarting Material
thieno[3,2-d]pyrimidin-4(3H)-onethieno[3,2-d]pyrimidin-4(3H)-oneIntermediate
7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one7-bromo-thieno[3,2-d]pyrimidin-4(3H)-oneIntermediate
This compoundthis compoundFinal Product

Experimental Protocols

Synthesis of 3-aminothiophene-2-carboxamide (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.[1][2] It involves a one-pot, multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1]

Protocol:

  • To a stirred solution of a suitable ketone or aldehyde (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate, 1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the specific substrates, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 3-aminothiophene-2-carboxamide.

Synthesis of thieno[3,2-d]pyrimidin-4(3H)-one

This step involves the cyclization of 3-aminothiophene-2-carboxamide using formamide.[3][4]

Protocol:

  • A mixture of 3-aminothiophene-2-carboxamide (1.0 eq) and an excess of formamide is heated.

  • The reaction temperature is typically maintained at 150-180 °C for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is washed with water and then ethanol to yield thieno[3,2-d]pyrimidin-4(3H)-one.

Synthesis of 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one

The thieno[3,2-d]pyrimidin-4(3H)-one intermediate is then brominated at the 7-position.[3][4]

Protocol:

  • To a solution of thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to give 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

Synthesis of this compound

The final step is the chlorination of the brominated intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Protocol:

  • A mixture of 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) is heated to reflux. A catalytic amount of a base like N,N-dimethylaniline may be added.[6]

  • The reaction is typically refluxed for several hours, with the progress monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

Reaction StepStarting MaterialProductTypical Yield (%)
Cyclization3-aminothiophene-2-carboxamidethieno[3,2-d]pyrimidin-4(3H)-one85-95
Brominationthieno[3,2-d]pyrimidin-4(3H)-one7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one90-98
Chlorination7-bromo-thieno[3,2-d]pyrimidin-4(3H)-oneThis compound80-90

Biological Context: Role as a Kinase Inhibitor Scaffold

Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[7] The this compound core serves as a versatile building block, allowing for the introduction of various substituents at the 4- and 7-positions to modulate potency and selectivity against specific kinase targets.

One of the key signaling pathways often targeted by thieno[3,2-d]pyrimidine-based inhibitors is the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.[3][9]

PI3K/AKT/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thienopyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thienopyrimidine->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by thienopyrimidine derivatives.

References

Navigating the Stability of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key heterocyclic building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a centralized resource for ensuring the integrity and longevity of this critical compound.

Executive Summary

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Understanding its chemical stability is paramount for the reliability and reproducibility of research and development activities. This guide outlines the optimal storage conditions, potential degradation pathways, and provides a detailed experimental protocol for conducting forced degradation studies to assess its stability profile under various stress conditions.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 31169-27-4
Molecular Formula C₆H₂BrClN₂S
Molecular Weight 249.52 g/mol
Appearance Solid

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended practices based on information from various chemical suppliers.

ParameterRecommended ConditionJustification
Temperature 2°C to 8°C or -20°C[1]To minimize thermal degradation and preserve long-term stability.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[2][3]To prevent oxidative degradation.
Light Keep in a dark place[2][3]To prevent photodegradation.
Moisture Store in a dry, sealed container, away from moisture[1][4]To prevent hydrolysis of the reactive chloro and bromo groups.

Chemical Stability and Potential Degradation Pathways

While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, an understanding of its chemical structure allows for the postulation of its likely degradation pathways under stress conditions. The presence of a chloro group at the 4-position of the pyrimidine ring and a bromo group on the thiophene ring are key determinants of its reactivity.

Proposed Degradation under Forced Conditions

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The table below outlines the expected degradation behavior of this compound under various stress conditions.

Stress ConditionExpected DegradationPotential Major Degradant(s)
Acidic Hydrolysis Likely degradation7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one
Alkaline Hydrolysis Significant degradation7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one and other related species
**Oxidative (e.g., H₂O₂) **Potential for oxidation, particularly at the sulfur atomThis compound S-oxide
Thermal (Dry Heat) Stable at recommended storage temperatures; degradation possible at elevated temperaturesTo be determined experimentally
Photolytic Potential for degradation, including dehalogenationDebrominated and/or dechlorinated products
Proposed Hydrolytic Degradation Pathway

Under aqueous acidic or basic conditions, the most probable degradation pathway involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by a hydroxyl group, leading to the formation of 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

Proposed Hydrolytic Degradation Pathway parent This compound degradant 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one parent->degradant H₂O / H⁺ or OH⁻

Proposed Hydrolytic Degradation Pathway

Experimental Protocol: Forced Degradation Study

This section provides a detailed methodology for conducting a forced degradation study on this compound.

Materials and Reagents
  • This compound (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Reference standards for any known impurities or degradants (if available)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • pH meter.

  • Water bath or oven for thermal stress.

  • Photostability chamber.

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock solution, prepare working solutions for each stress condition.

Stress Conditions

The following are recommended starting conditions for the forced degradation study. The duration and strength of the stressor may need to be adjusted to achieve a target degradation of 5-20%.

  • Acidic Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the working concentration with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl and dilute to the working concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the drug stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the working concentration with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to prepare the working solution.

  • Photolytic Degradation:

    • Expose the drug solution (in a quartz cuvette) and solid drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

    • Prepare the working solution from the exposed samples.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Analytical Methodology (HPLC)

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by DAD analysis).

  • Injection Volume: 10 µL.

The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1 N HCl, 60°C) A->B1 B2 Alkaline Hydrolysis (0.1 N NaOH, RT) A->B2 B3 Oxidative Degradation (3% H₂O₂, RT) A->B3 B4 Thermal Degradation (Solid, 80°C) A->B4 B5 Photolytic Degradation (UV/Vis Light) A->B5 C HPLC-DAD Analysis B1->C B2->C B3->C B4->C B5->C D Data Interpretation (Peak Purity, % Degradation) C->D

Forced Degradation Study Workflow

Conclusion

This technical guide provides a comprehensive overview of the chemical stability and storage of this compound. By adhering to the recommended storage conditions and employing systematic stability studies as outlined, researchers can ensure the quality and reliability of this important chemical intermediate in their drug discovery and development endeavors. The provided experimental protocol for forced degradation studies serves as a robust starting point for a thorough stability assessment.

References

An In-depth Technical Guide to 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological applications.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is This compound .[1] It is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused to a thiophene ring.

Chemical Structure and Properties

The chemical structure and key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₂BrClN₂S[2][3]
Molecular Weight 249.52 g/mol [3]
CAS Number 31169-27-4[2]
Appearance White to light yellow crystalline or powdery solid[2]
Melting Point 200-201 °C[2]
Boiling Point 345.5 ± 37.0 °C (Predicted)[2]
Density 1.955 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.77 ± 0.40 (Predicted)[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C
Spectral Data

Spectroscopic data is fundamental for the verification of the chemical structure and purity of this compound. While a comprehensive dataset is proprietary to chemical suppliers, ¹H NMR spectral data is available for reference.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the thieno[3,2-d]pyrimidine core, followed by halogenation. This compound serves as a key intermediate for the generation of a diverse library of substituted thienopyrimidines.[1]

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The process initiates from 3-aminothiophene-2-carboxamide and proceeds through cyclization, bromination, and chlorination steps.

Synthesis_of_7_Bromo_4_chlorothieno_3_2_d_pyrimidine start 3-Aminothiophene-2-carboxamide intermediate1 Thieno[3,2-d]pyrimidin-4(3H)-one start->intermediate1 Formamide, Reflux intermediate2 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one intermediate1->intermediate2 Bromine product This compound intermediate2->product POCl₃, Reflux

A schematic overview of the synthesis of this compound.
Detailed Experimental Protocol

The following is a detailed, three-step experimental protocol for the synthesis of this compound, based on established literature procedures.[1]

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • A mixture of 3-aminothiophene-2-carboxamide and an excess of formamide is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a suitable organic solvent (e.g., ethanol) and then dried to yield thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

  • Thieno[3,2-d]pyrimidin-4(3H)-one is dissolved in a suitable solvent, such as glacial acetic acid.

  • A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature.

  • The mixture is stirred until the reaction is complete, as indicated by TLC.

  • The resulting precipitate is filtered, washed with water, and dried to afford 7-bromothieno[3,2-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of this compound

  • A mixture of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one and phosphorus oxychloride (POCl₃) is heated to reflux.

  • The reaction is maintained at reflux until the starting material is fully converted.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting solid is collected by filtration.

  • The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent, to give this compound.

Biological Context and Potential Applications

Thienopyrimidines, including this compound, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their structural similarity to purines allows them to function as competitive inhibitors for enzymes that bind ATP, such as kinases.

Kinase Inhibition

A significant body of research has focused on thienopyrimidine derivatives as potent kinase inhibitors. These compounds have been shown to target various kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 7-bromo and 4-chloro substituents on the thieno[3,2-d]pyrimidine core are strategically important, as they provide reactive sites for the introduction of diverse chemical moieties to modulate potency and selectivity.

Antimicrobial and Other Activities

Beyond kinase inhibition, thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The versatility of the thienopyrimidine scaffold allows for the development of compounds with tailored therapeutic applications.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro and cell-based assays can be employed. A representative protocol for a kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC₅₀ value of this compound against a target kinase (e.g., EGFR, VEGFR).

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂)

  • This compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add a small volume of the diluted compound to the wells of the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the assay buffer, kinase enzyme, and substrate.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Assay_Workflow A Compound Serial Dilution B Dispense Compound to Assay Plate A->B C Add Kinase, Substrate, and ATP B->C D Incubate at 30°C C->D E Add Luminescence Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC₅₀ F->G MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Thienopyrimidine Inhibitor Inhibitor->RTK Inhibition

References

Methodological & Application

Application Notes and Protocols for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine as a versatile pharmaceutical intermediate in the synthesis of potent kinase inhibitors. This document outlines its application in targeting key signaling pathways implicated in cancer, detailed experimental protocols for the synthesis of derivatives, and quantitative data on their biological activity.

Introduction

This compound is a key building block in medicinal chemistry, particularly for the development of targeted cancer therapies. Its thieno[3,2-d]pyrimidine core is a privileged scaffold, mimicking the adenine structure of ATP and enabling the design of potent kinase inhibitors. The strategic placement of the chloro group at the 4-position and the bromo group at the 7-position allows for sequential and regioselective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. This intermediate is particularly valuable for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have demonstrated significant potential as inhibitors of several protein kinases, playing a crucial role in anticancer drug discovery.

Targeting EGFR and VEGFR-2 Signaling Pathways

The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of both EGFR and VEGFR-2. EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of these pathways is a promising strategy to combat tumor growth and metastasis. A series of pyridothieno[3,2-d]pyrimidin-4-amines, structurally related to known EGFR inhibitors, have shown potent inhibitory activity against EGFR.[1] Similarly, 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and evaluated as effective VEGFR-2 tyrosine kinase inhibitors.[2]

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, Survival eNOS->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Synthetic Protocols

The synthesis of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries from this compound generally proceeds via a two-step sequence: nucleophilic aromatic substitution (SNAr) at the C4-position, followed by a Suzuki-Miyaura cross-coupling reaction at the C7-position.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution (SNA_r_) Start->Step1 Intermediate 7-Bromo-4-(substituted-amino)thieno[3,2-d]pyrimidine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Product 7-Aryl-4-(substituted-amino)thieno[3,2-d]pyrimidine Step2->Product Reagents1 Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMSO) Reagents1->Step1 Reagents2 Arylboronic acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., 1,4-Dioxane/H2O) Reagents2->Step2

Caption: General synthetic workflow.

Protocol 1: Synthesis of 7-Bromo-4-(substituted-amino)thieno[3,2-d]pyrimidine (General SNAr Procedure)

This protocol describes the substitution of the chloro group at the 4-position with a variety of amines.

Materials:

  • This compound

  • Substituted amine (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a solution of this compound in DMSO, add the substituted amine and potassium carbonate.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water and then with diethyl ether.

  • Dry the solid under vacuum to obtain the desired 7-Bromo-4-(substituted-amino)thieno[3,2-d]pyrimidine.

Protocol 2: Synthesis of 7-Aryl-4-(substituted-amino)thieno[3,2-d]pyrimidine (General Suzuki-Miyaura Coupling Procedure)

This protocol outlines the palladium-catalyzed cross-coupling of the bromo group at the 7-position with various arylboronic acids.

Materials:

  • 7-Bromo-4-(substituted-amino)thieno[3,2-d]pyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine the 7-Bromo-4-(substituted-amino)thieno[3,2-d]pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 7-Aryl-4-(substituted-amino)thieno[3,2-d]pyrimidine.

Quantitative Data

The following tables summarize the biological activity of representative thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. While the exact synthetic route from this compound for all listed compounds is not explicitly detailed in the cited literature, they represent the types of potent molecules accessible from this intermediate.

Table 1: EGFR Inhibitory Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivatives

CompoundEGFR IC₅₀ (nM)Antiproliferative GI₅₀ (nM) (NCI-60 cell line panel)Reference
4b -~10[1]
5a 36.7~10[1]

Table 2: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives

CompoundVEGFR-2 IC₅₀ (nM)Reference
21b 33.4[3]
21c 47.0[3]
21e 21.0[3]
Urea Derivative 1 150[2]
Urea Derivative 2 199[2]
Urea Derivative 3 185[2]

Note: The thieno[2,3-d]pyrimidine derivatives are included for structural and activity comparison within the broader thienopyrimidine class of VEGFR-2 inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of potent kinase inhibitors. Its ability to undergo sequential and regioselective functionalization at the C4 and C7 positions allows for the generation of diverse chemical libraries targeting critical oncogenic pathways, including EGFR and VEGFR-2. The provided protocols offer a solid foundation for researchers to synthesize and explore novel thieno[3,2-d]pyrimidine derivatives as potential anticancer agents. The quantitative data highlights the potential for discovering compounds with low nanomolar inhibitory activity, underscoring the importance of this scaffold in modern drug discovery.

References

Synthesis of Kinase Inhibitors from 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of kinase inhibitors, starting from the versatile building block, 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. The strategic functionalization of this scaffold allows for the generation of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases, such as Phosphoinositide 3-kinase (PI3K) and Focal Adhesion Kinase (FAK).

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of various kinases. The presence of two distinct halogen atoms at the C4 and C7 positions of the starting material allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This provides a robust platform for creating extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies and lead optimization.

Application Notes

The synthetic strategy outlined in this document focuses on a two-step sequential functionalization of this compound. The C4-chloro position is more susceptible to nucleophilic aromatic substitution, while the C7-bromo position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This differential reactivity allows for the controlled and regioselective introduction of various substituents to explore the chemical space around the thieno[3,2-d]pyrimidine core.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position can be readily displaced by a variety of nucleophiles, particularly amines, to introduce the first point of diversity. This reaction is typically carried out under mild conditions.

  • Suzuki Coupling at C7: Following the functionalization of the C4 position, the bromine atom at the C7 position serves as a handle for introducing aryl or heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of the hydrophobic pocket of the kinase ATP-binding site.

  • Buchwald-Hartwig Amination at C7: Alternatively, the C7-bromo position can be functionalized with a wide range of primary and secondary amines through the Buchwald-Hartwig amination, providing access to another class of kinase inhibitors with different hydrogen bonding patterns and solubility profiles.

This sequential approach enables the synthesis of a large library of 4,7-disubstituted thieno[3,2-d]pyrimidine derivatives, which have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR and FAK signaling pathways.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for drug development.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[5][6][7] FAK is often overexpressed in metastatic cancers, making it an attractive therapeutic target.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Functions Cell Migration, Proliferation, Survival ERK->Cell_Functions Akt Akt PI3K->Akt Akt->Cell_Functions

Caption: FAK Signaling Pathway.

Experimental Protocols

Synthesis of this compound (Starting Material)

The synthesis of the starting material can be achieved from 3-aminothiophene-2-carboxamide.[1]

Synthesis_Workflow_Start cluster_0 Synthesis of Starting Material A 3-Aminothiophene- 2-carboxamide B Thieno[3,2-d]pyrimidin- 4(3H)-one A->B Formamide, Heat C 7-Bromo-thieno[3,2-d]pyrimidin- 4(3H)-one B->C Bromine D 7-Bromo-4-chlorothieno [3,2-d]pyrimidine C->D POCl3

Caption: Synthesis of the starting material.

Protocol:

  • Thieno[3,2-d]pyrimidin-4(3H)-one: A mixture of 3-aminothiophene-2-carboxamide and formamide is heated to reflux for several hours. After cooling, the product is collected by filtration.

  • 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one: The product from the previous step is treated with bromine in a suitable solvent.

  • This compound: The bromo-derivative is then refluxed with phosphorus oxychloride (POCl₃) to yield the final starting material.[1]

Protocol 1: Synthesis of 4-Amino-7-bromothieno[3,2-d]pyrimidines via SNAr

This protocol describes the selective substitution of the chlorine atom at the C4 position.[1]

SNAr_Workflow cluster_1 Step 1: Nucleophilic Aromatic Substitution at C4 Start 7-Bromo-4-chlorothieno [3,2-d]pyrimidine Product 4-Amino-7-bromothieno [3,2-d]pyrimidine Start->Product Amine R-NH2 (Amine) Amine->Product i-PrOH, 60 °C

Caption: Workflow for SNAr at the C4 position.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Isopropyl alcohol (i-PrOH) or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in i-PrOH, add the desired amine (1.1 equivalents).

  • Heat the reaction mixture at 60 °C under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration or by evaporation of the solvent followed by purification by column chromatography.[1]

Protocol 2: Synthesis of 4-Amino-7-arylthieno[3,2-d]pyrimidines via Suzuki Coupling

This protocol describes the arylation of the C7 position of the 4-amino-7-bromo intermediate.[1]

Suzuki_Workflow cluster_2 Step 2: Suzuki Coupling at C7 Start 4-Amino-7-bromothieno [3,2-d]pyrimidine Product 4-Amino-7-arylthieno [3,2-d]pyrimidine Start->Product BoronicAcid Ar-B(OH)2 (Arylboronic Acid) BoronicAcid->Product Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C

Caption: Workflow for Suzuki coupling at the C7 position.

Materials:

  • 4-Amino-7-bromothieno[3,2-d]pyrimidine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a mixture of the 4-amino-7-bromothieno[3,2-d]pyrimidine derivative, arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents), add a degassed mixture of DME and water.

  • Add Pd(PPh₃)₄ (5 mol %) to the mixture.

  • Heat the reaction mixture at 80 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-7-arylthieno[3,2-d]pyrimidine.[1]

Data Presentation

The following tables summarize the reaction yields for the sequential functionalization and representative inhibitory activities of thieno[3,2-d]pyrimidine derivatives against various kinases.

Table 1: Representative Yields for Sequential Functionalization

StepReactionSubstrateProductYield (%)Reference
1SNAr at C4This compound7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine85[1]
2Suzuki at C77-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine4-(Phenylamino)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine82[1]

Table 2: Inhibitory Activity of Representative Thieno[3,2-d]pyrimidine Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
A VEGFR-2230[2]
B VEGFR-23.9[8]
C EGFR759.2[9]
D HER2>10000[9]
E FAK28.2[10]
F PI3Kα9470[7]

Note: The IC₅₀ values presented are for thieno[2,3-d] and thieno[3,2-d]pyrimidine derivatives which may have been synthesized via different routes. This data is provided to illustrate the potential of the scaffold as a kinase inhibitor.

Conclusion

The this compound scaffold is a valuable starting material for the synthesis of diverse kinase inhibitors. The selective and sequential functionalization of the C4 and C7 positions provides a powerful strategy for generating libraries of compounds for drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Further exploration of the substituent space around this privileged core is likely to yield novel and potent inhibitors of various kinases.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. This versatile building block is a cornerstone in the synthesis of a diverse array of 4,7-disubstituted thieno[3,2-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in cancer therapy. The strategic functionalization of the C4 and C7 positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability to readily synthesize libraries of 4,7-disubstituted thieno[3,2-d]pyrimidines via palladium-catalyzed cross-coupling reactions is therefore of high interest for the discovery of novel anticancer agents.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound hinge on the careful selection of the catalyst, ligand, base, and solvent. The C-Br bond at the 7-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 4-position, allowing for selective functionalization at C7. Subsequent nucleophilic aromatic substitution or a second cross-coupling reaction can then be performed at the C4 position.

Key Parameters:

  • Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: The choice of phosphine ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos) and P(t-Bu)₃, have proven effective.

  • Base: The base is crucial for the transmetalation step and regeneration of the catalyst. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents are typically required to prevent catalyst deactivation. Common solvents include 1,4-dioxane, toluene, and DMF.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position.

General Protocol for Suzuki-Miyaura Coupling:

To a mixture of this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) in a reaction vessel, is added a degassed solvent (e.g., 1,4-dioxane/water mixture). The vessel is purged with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the mixture is heated to 80-100 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801860
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802075
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene802270
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/H₂O801865
5Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF901278

Note: The above data is representative and compiled from analogous reactions on similar substrates. Yields are for the isolated product after purification.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 7-bromo position and a terminal alkyne, providing access to 7-alkynylthieno[3,2-d]pyrimidines.

General Protocol for Sonogashira Coupling:

A mixture of this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a reaction vessel under an inert atmosphere. An anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The reaction is stirred at room temperature or heated to 40-60 °C for 2-8 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2]

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT485
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (8)i-Pr₂NHDMF50390
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT678
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF40572
54-EthynylanisolePd(PPh₃)₂Cl₂ (3)CuI (5)i-Pr₂NHTHFRT488

Note: The above data is representative and compiled from analogous reactions on similar substrates. Yields are for the isolated product after purification.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 7-position.

General Protocol for Buchwald-Hartwig Amination:

In an oven-dried reaction vessel, this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv) are combined under an inert atmosphere. The amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added. The mixture is heated to 80-110 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[3]

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001882
2AnilinePd(OAc)₂ (2)BINAP (4)NaOt-Bu1,4-Dioxane902075
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001688
4PiperidinePd(OAc)₂ (3)BINAP (6)NaOt-Bu1,4-Dioxane902470
5N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102465

Note: The above data is representative and compiled from analogous reactions on similar substrates. Yields are for the isolated product after purification.[3]

Mandatory Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s This compound + Boronic Acid + Base reagents_s Pd Catalyst (e.g., Pd(PPh3)4) Degassed Solvent (e.g., Dioxane/H2O) start_s->reagents_s Add reaction_s Heat (80-100 °C) Inert Atmosphere reagents_s->reaction_s Initiate workup_s Cooling, Extraction, Washing, Drying reaction_s->workup_s purification_s Column Chromatography workup_s->purification_s product_s 7-Aryl-4-chlorothieno[3,2-d]pyrimidine purification_s->product_s

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4,7-Disubstituted Thieno[3,2-d]pyrimidine Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Derivatization of the Thieno[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry and drug discovery, owing to its structural similarity to purines.[1] This structural analogy allows derivatives of this core to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[1][2] These compounds have demonstrated potential as kinase inhibitors, anticancer agents, antimicrobials, and anti-inflammatory agents.[3][4][5] This document provides detailed application notes and protocols for the synthesis and derivatization of the thieno[3,2-d]pyrimidine core, summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.

Biological Significance and Therapeutic Potential

Derivatives of the thieno[3,2-d]pyrimidine core have been investigated for a multitude of therapeutic applications. Their ability to function as ATP-competitive inhibitors has led to the development of potent kinase inhibitors targeting pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6] For instance, apitolisib, a thienopyrimidine-based drug, has been in clinical trials for the treatment of solid cancers.[7] Furthermore, these compounds have been identified as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), tubulin polymerization, and cyclin-dependent kinase 7 (CDK7), highlighting their potential as anticancer agents.[3][8][9] Halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity and the ability to induce apoptosis in cancer cell lines.[1] Beyond oncology, derivatives have been synthesized and evaluated for their antimicrobial properties, targeting bacterial enzymes like DNA gyrase.[10][11]

General Synthetic Strategies

The construction and derivatization of the thieno[3,2-d]pyrimidine core can be achieved through several synthetic routes. A common approach begins with the synthesis of a substituted 3-aminothiophene-2-carboxylate, which is then cyclized with a one-carbon source to form the pyrimidinone ring.[12] Subsequent modifications at various positions of the bicyclic system allow for the introduction of diverse functional groups to modulate the compound's physicochemical properties and biological activity. Key derivatization strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to nucleophilic attack, particularly at the C4 position, allowing for the introduction of various amine, alkoxy, and thioalkoxy substituents.[13][14]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other cross-coupling reactions are effectively employed to introduce aryl and heteroaryl moieties, expanding the chemical space of the derivatives.[14]

  • Functionalization at the 2-position: The 2-position of the pyrimidine ring can be functionalized through nucleophilic substitution, often starting from a 2-amino or 2-chloro precursor.[10]

  • Modification of the Thiophene Ring: While less common, derivatization of the thiophene ring can also be achieved to fine-tune the molecule's properties.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 4-amino-thieno[3,2-d]pyrimidine derivatives, a common scaffold in drug discovery. The procedure involves the chlorination of a thieno[3,2-d]pyrimidin-4-one intermediate followed by a nucleophilic substitution with a primary or secondary amine.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one Intermediate

A common starting material is a 3-aminothiophene-2-carboxamide.

  • To a solution of 3-amino-5-arylthiophene-2-carboxamide (1.0 eq) in formic acid, add a catalytic amount of sulfuric acid.[13]

  • Heat the reaction mixture at 50 °C overnight.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one.

Step 2: Chlorination of the Thieno[3,2-d]pyrimidin-4-one

  • Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl3).[13]

  • Heat the mixture under microwave irradiation at 95 °C for 20 minutes.[13]

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-thieno[3,2-d]pyrimidine.

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent such as DMF.[13]

  • Heat the reaction mixture under microwave irradiation at 100 °C for 30 minutes.[13]

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final 4-substituted thieno[3,2-d]pyrimidine derivative.

Protocol 2: Derivatization at the 2-Position via Acylation of N-benzylthieno[3,2-d]pyrimidin-2-amine

This protocol outlines the synthesis of N-acyl and N-sulfonyl derivatives at the 2-position of the thieno[3,2-d]pyrimidine core.[10]

Step 1: Synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine

This intermediate is typically synthesized from a 2-chloro or 2-methylthio precursor via nucleophilic substitution with benzylamine.

Step 2: Acylation/Sulfonylation

  • Dissolve N-benzylthieno[3,2-d]pyrimidin-2-amine (1.0 eq) in dichloromethane (DCM).[10]

  • Add pyridine (2.0 eq) to the solution.[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.2 eq) dropwise.[10]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[10]

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3, and brine.[10]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired derivative.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of thieno[3,2-d]pyrimidine derivatives.

Table 1: Synthesis Yields of Thieno[3,2-d]pyrimidine Derivatives

Compound IDSynthetic MethodSubstituent(s)Yield (%)Reference
S1 Acylation2-(N-Acetyl-N-benzylamino)63.4 - 72.8[10]
S9 Acylation2-[N-(4-Fluorobenzoyl)-N-benzylamino]63.4 - 72.8[10]
S10 Sulfonylation2-[N-(4-Methylbenzenesulfonyl)-N-benzylamino]63.4 - 72.8[10]
5a Nucleophilic Substitution4-Methoxy91[13]
5c Nucleophilic Substitution4-(3-Methoxyphenoxy)88[13]
6e ThionationTricyclic thioneup to 97[7]

Table 2: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTargetActivity MetricValueReference
11c SIRT1IC503.6 nM[8]
11c SIRT2IC502.7 nM[8]
11c SIRT3IC504.0 nM[8]
3j h-NTPDase1IC500.62 µM[14]
4d h-NTPDase2IC500.33 µM[14]
4c h-NTPDase3IC500.13 µM[14]
3b h-NTPDase8IC500.32 µM[14]
21 FMS KinaseIC502 nM[5]
13 Tubulin PolymerizationIC50~1 nM[9]
25d Tubulin PolymerizationIC50~1 nM[9]
S5 DNA Gyrase B (docking)Binding Affinity-8.2 kcal/mol[10]
S8 DNA Gyrase B (docking)Binding Affinity-8.2 kcal/mol[10]
S9 DNA Gyrase B (docking)Binding Affinity-8.1 kcal/mol[10]

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization cluster_end Final Product Start_Thiophene 3-Aminothiophene- 2-carboxamide Core_Formation Cyclization to form Thieno[3,2-d]pyrimidin-4-one Start_Thiophene->Core_Formation Reagent1 Formic Acid Reagent1->Core_Formation Chlorination Chlorination (POCl3) Core_Formation->Chlorination Substitution Nucleophilic Substitution (Amine, Alcohol, etc.) Chlorination->Substitution Final_Product 4-Substituted Thieno[3,2-d]pyrimidine Substitution->Final_Product

Caption: General workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidine derivatives.

Apoptosis_Induction ThienoPyrimidine Halogenated Thieno[3,2-d]pyrimidine Cancer_Cell Cancer Cell ThienoPyrimidine->Cancer_Cell Signal_Cascade Pro-apoptotic Signaling Cascade Cancer_Cell->Signal_Cascade Caspase_Activation Caspase Activation Signal_Cascade->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Logical relationship of apoptosis induction in cancer cells by halogenated thieno[3,2-d]pyrimidines.

References

Application Notes and Protocols for Nucleophilic Substitution on 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for nucleophilic substitution reactions on 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate in the synthesis of a wide range of biologically active compounds. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position via nucleophilic aromatic substitution (SNAr) is a common strategy for generating libraries of compounds for drug discovery programs.

Introduction

This compound is a versatile building block featuring two distinct reactive sites. The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, allowing for the introduction of a variety of amine, oxygen, and sulfur-based nucleophiles. The bromine atom at the 7-position offers a handle for subsequent cross-coupling reactions, further expanding the accessible chemical space. These application notes provide protocols for the selective substitution at the 4-position.

General Experimental Workflow

The general workflow for the nucleophilic substitution on this compound involves the reaction of the starting material with a suitable nucleophile, often in the presence of a base and in an appropriate solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as precipitation, extraction, and column chromatography.

G cluster_prep Reaction Setup cluster_workup Workup and Purification Start This compound Reaction Combine and Heat (e.g., 60-130 °C) Start->Reaction Nucleophile Amine, Alcohol, or Thiol (1.0 - 1.2 eq.) Nucleophile->Reaction Solvent Solvent (e.g., Isopropanol, DMF, Ethanol) Solvent->Reaction Base Base (optional) (e.g., K2CO3, Et3N) Base->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Quench Quench Reaction (e.g., cool to RT, add water) Monitor->Quench Isolate Isolate Crude Product (Filtration or Extraction) Quench->Isolate Purify Purify Product (Trituration or Column Chromatography) Isolate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-bromothieno[3,2-d]pyrimidines

This protocol describes the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.0 - 1.2 equivalents)

  • Isopropanol (or other suitable solvent like ethanol or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and isopropanol.

  • Add the desired amine (1.0 - 1.2 eq) to the suspension.

  • Heat the reaction mixture to 60°C with stirring.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold isopropanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by trituration with diethyl ether or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-7-bromothieno[3,2-d]pyrimidines

This protocol details the reaction with alcohol or phenol nucleophiles.

Materials:

  • This compound

  • Alcohol or Phenol (1.0 - 1.2 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base (1.1 - 1.5 equivalents)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure for Alcohols:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Slowly add the desired alcohol (1.0 eq) at 0°C and stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to 60°C and stir until completion as monitored by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for Phenols:

  • To a round-bottom flask, add the desired phenol (1.0 eq) and potassium carbonate (1.1 eq) in DMF.

  • Stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 130°C for 3 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 4-(Alkylthio/Arylthio)-7-bromothieno[3,2-d]pyrimidines

This protocol outlines the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt) as a base (1.1 - 1.5 equivalents)

  • Dimethylformamide (DMF) or Ethanol as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a round-bottom flask, add the desired thiol (1.0 eq) and potassium carbonate (1.1 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50°C if necessary, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions on this compound.

Table 1: Synthesis of 4-Amino-7-bromothieno[3,2-d]pyrimidines [1]

EntryAmineProductYield (%)
1Aniline7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine92
24-Fluoroaniline7-Bromo-N-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-amine95
34-Chloroaniline7-Bromo-N-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-amine93
44-Methoxyaniline7-Bromo-N-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine96
5Morpholine4-(7-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine94
6Piperidine4-(7-Bromothieno[3,2-d]pyrimidin-4-yl)piperidine91

Table 2: Representative Spectroscopic Data for 4-Substituted-7-bromothieno[3,2-d]pyrimidines

Compound1H NMR (DMSO-d6, δ ppm)MS (m/z)
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one2.41 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.22 (s, 1H, Ar-H)[2][M+H]⁺ 259.13[2]
7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine8.65 (s, 1H), 8.45 (s, 1H), 7.80 (d, 2H), 7.40 (t, 2H), 7.15 (t, 1H), 10.10 (s, 1H, NH) (Predicted)[M+H]⁺ 306.98

Note: Spectroscopic data for specific products of the title reaction are limited in the literature. The provided data is for a closely related structure and a predicted spectrum to serve as a reference.

Signaling Pathways and Logical Relationships

The synthesis of substituted thieno[3,2-d]pyrimidines is often a key step in the development of kinase inhibitors. These compounds can target various signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified logical relationship in a drug discovery context.

G Start This compound Library Library of 4-Substituted 7-bromothieno[3,2-d]pyrimidines Start->Library Nucleophilic Substitution Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization

Drug discovery workflow utilizing thienopyrimidines.

References

Application of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of potent and selective kinase inhibitors. Its thieno[3,2-d]pyrimidine core is a bioisostere of the purine scaffold found in ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding site of various kinases. The strategic placement of a chloro group at the 4-position and a bromo group at the 7-position provides two reactive sites for sequential and regioselective functionalization, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery.

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, including experimental protocols for its derivatization and data on the biological activities of its analogs.

Application in Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of 4,7-disubstituted thieno[3,2-d]pyrimidine libraries. This is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-position: The chlorine atom at the 4-position is susceptible to nucleophilic attack by amines, alcohols, or thiols. This reaction is often the first step in derivatization, introducing a key pharmacophoric element.

  • Palladium-Catalyzed Cross-Coupling at the C7-position: The bromine atom at the 7-position is readily functionalized using palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. This allows for the introduction of a wide range of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

This synthetic strategy has been successfully employed to develop inhibitors for several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation

The following tables summarize the biological activity of various thieno[3,2-d]pyrimidine derivatives. While not all are directly synthesized from this compound, they showcase the potential of this scaffold in kinase inhibition.

Table 1: Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines

CompoundL1210 (Leukemia) IC₅₀ (µM)CEM (Leukemia) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
This compound 1.83.54.8
4-Chlorothieno[3,2-d]pyrimidine 2.55.07.5

Data adapted from a study on the antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (Illustrative of Scaffold Potential)

CompoundTarget KinaseIC₅₀ (nM)
Compound 5f EGFR0.42
VEGFR-21230
Compound 17f VEGFR-2230
Compound 13k EGFR (WT)10
EGFR (T790M)20
HER215

Note: These compounds are thieno[2,3-d]pyrimidine derivatives, demonstrating the broader potential of the thienopyrimidine scaffold as a kinase inhibitor framework. Compound 5f is a cyclohepta[1][2]thieno[2,3-d]pyrimidine derivative.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 3-aminothiophene-2-carboxamide.

Materials:

  • 3-Aminothiophene-2-carboxamide

  • Formamide

  • Bromine

  • Phosphoryl trichloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • Step 1: Synthesis of thieno[3,2-d]pyrimidin-4(3H)-one.

    • Dissolve 3-aminothiophene-2-carboxamide (10.0 mmol) in formamide (5 mL).

    • Heat the solution to 160 °C and stir for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield thieno[3,2-d]pyrimidin-4(3H)-one.

  • Step 2: Bromination of thieno[3,2-d]pyrimidin-4(3H)-one.

    • Suspend thieno[3,2-d]pyrimidin-4(3H)-one (10.0 mmol) in a suitable solvent.

    • Add bromine (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate 7-bromothieno[3,2-d]pyrimidin-4(3H)-one.

  • Step 3: Chlorination of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one.

    • To a mixture of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one (10.0 mmol) and N,N-dimethylaniline (1.2 equivalents), add phosphoryl trichloride (POCl₃) (5 equivalents) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Synthesis of 7-Bromo-N-arylthieno[3,2-d]pyrimidin-4-amines

This protocol details the nucleophilic aromatic substitution at the C4 position.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloroaniline)

  • Isopropanol (i-PrOH)

  • Ethyl ether

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) and the desired substituted aniline (1.0 mmol) in isopropanol (10 mL).

  • Heat the mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Triturate the resulting solid with ethyl ether.

  • Collect the product by suction filtration to yield the 7-bromo-N-arylthieno[3,2-d]pyrimidin-4-amine hydrochloride salt as a white solid.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-N-arylthieno[3,2-d]pyrimidin-4-amines

This protocol describes the palladium-catalyzed cross-coupling at the C7 position.

Materials:

  • 7-Bromo-N-arylthieno[3,2-d]pyrimidin-4-amine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add the 7-bromo-N-arylthieno[3,2-d]pyrimidin-4-amine (1.0 mmol), arylboronic acid (1.2 equivalents), palladium catalyst (5 mol%), and base (2.0 equivalents).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-N-arylthieno[3,2-d]pyrimidin-4-amine.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are common targets for inhibitors derived from this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis, Permeability, Migration, Survival Nucleus->Angiogenesis Experimental_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with Anilines) Start->Step1 Intermediate 7-Bromo-4-(arylamino)thieno[3,2-d]pyrimidine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (with Boronic Acids) Intermediate->Step2 Library 4,7-Disubstituted Thieno[3,2-d]pyrimidine Library Step2->Library Screening Biological Screening Library->Screening Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) Screening->Kinase_Assay Cell_Assay Cell-Based Assays (Antiproliferative Activity) Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. The protocols are designed to be scalable for drug development and manufacturing purposes.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry. Its thienopyrimidine core is a "privileged scaffold" found in numerous biologically active compounds, including potent inhibitors of various protein kinases. The bromine and chlorine substituents at the 7- and 4-positions, respectively, provide two reactive handles for introducing chemical diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery programs aimed at treating cancer, inflammatory diseases, and other conditions.

The synthetic route outlined below is a robust three-step process designed for scalability, starting from the commercially available 3-aminothiophene-2-carboxamide.

Overall Synthetic Pathway

The large-scale synthesis of this compound is achieved through a three-step sequence:

  • Cyclization: Formation of the thieno[3,2-d]pyrimidin-4(3H)-one ring system.

  • Bromination: Regioselective bromination at the C7 position of the thiophene ring.

  • Chlorination: Conversion of the hydroxyl group to a chloro group to yield the final product.

Synthetic_Pathway 3-Aminothiophene-2-carboxamide 3-Aminothiophene-2-carboxamide Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Aminothiophene-2-carboxamide->Thieno[3,2-d]pyrimidin-4(3H)-one Step 1: Cyclization (Formamide) 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one->7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Step 2: Bromination (Bromine, Acetic Acid) This compound This compound 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one->this compound Step 3: Chlorination (POCl3) Drug_Discovery_Workflow cluster_synthesis Large-Scale Synthesis cluster_development Drug Development Start Starting Materials Step1 Step 1: Cyclization Start->Step1 Step2 Step 2: Bromination Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 Final_Product 7-Bromo-4-chlorothieno [3,2-d]pyrimidine Step3->Final_Product Library_Synthesis Combinatorial Library Synthesis Final_Product->Library_Synthesis Key Intermediate Screening High-Throughput Screening Library_Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor Thienopyrimidine-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This application note provides detailed protocols and data for the Sonogashira coupling reaction specifically involving 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate for the synthesis of diverse compound libraries.

The presence of two different halogen atoms on the thieno[3,2-d]pyrimidine core, a bromine at the 7-position and a chlorine at the 4-position, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the reactivity of halogens typically follows the order I > Br > Cl. This differential reactivity enables the selective coupling of terminal alkynes at the more reactive 7-bromo position while leaving the 4-chloro position intact for subsequent transformations.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the 7-alkynyl-4-chlorothieno[3,2-d]pyrimidine product and regenerate the active Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes representative data for Sonogashira coupling reactions performed on bromo-substituted thieno[3,2-d]pyrimidine derivatives with various terminal alkynes. While the starting material in the cited examples is 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one, the reaction conditions and outcomes are highly relevant and transferable to this compound due to the similar reactivity of the bromo-substituted thiophene ring.

EntryTerminal AlkyneProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylacetylene6-(Phenylethynyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)85[1]
24-Ethynyltoluene2-(tert-Butylamino)-6-((4-tolyl)ethynyl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)75[1]
31-Ethynyl-4-methoxybenzene2-(tert-Butylamino)-6-((4-methoxyphenyl)ethynyl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)68[1]
41-Ethynyl-4-(trifluoromethyl)benzene2-(tert-Butylamino)-6-((4-(trifluoromethyl)phenyl)ethynyl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)23[1]
5Prop-2-yn-1-ol2-(tert-Butylamino)-6-(3-hydroxyprop-1-yn-1-yl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)35[1]
6Ethynyltrimethylsilane2-(tert-Butylamino)-6-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)42[1]
73-Ethynylpyridine2-(tert-Butylamino)-6-(pyridin-3-ylethynyl)thieno[3,2-d]pyrimidin-4(3H)-onePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile1000.5 (MW)55[1]

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures for similar substrates.[1][2] Optimization of reaction conditions may be necessary for specific alkynes.

Protocol 1: Microwave-Assisted Sonogashira Coupling

This protocol is suitable for rapid reaction optimization and synthesis.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Microwave reactor vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the vial and purge with an inert gas.

  • Add anhydrous acetonitrile, followed by triethylamine and the terminal alkyne via syringe.

  • Place the vial in the microwave reactor and heat to 100 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating

This protocol is suitable for larger-scale reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent (DMF or THF), followed by the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Alkynyl-4-chloro- thieno[3,2-d]pyrimidine (Ar-C≡CR) RedElim->Product Cu_Acetylide R-C≡C-Cu Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetal Transmetalation ArylHalide 7-Bromo-4-chloro- thieno[3,2-d]pyrimidine (Ar-Br) ArylHalide->OxAdd

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup reagents Reagent Addition: - Anhydrous Solvent - Base - Terminal Alkyne setup->reagents reaction Reaction: - Microwave (100°C, 30 min) or - Conventional Heating (80-100°C, 4-12h) reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilution with Organic Solvent - Aqueous Wash monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Final Product: 7-Alkynyl-4-chlorothieno[3,2-d]pyrimidine purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving thienopyrimidine cores. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of thienopyrimidines.

Issue 1: Low to No Conversion of Starting Materials

Q: My Suzuki-Miyaura reaction with a thienopyrimidine substrate shows low or no yield. What are the primary factors to investigate?

A: When encountering low or no conversion, a systematic evaluation of your reaction components and conditions is crucial. The primary areas to focus on are the catalyst system, the stability of your reagents, and the reaction setup.

  • Catalyst Inactivity: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. To troubleshoot:

    • Test Catalyst Activity: Run a control reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid) to confirm your catalyst is active.

    • Use Pre-formed Catalysts: Consider using modern, pre-formed Pd(0) precatalysts like Buchwald's G3 or G4 palladacycles, which are designed for efficient generation of the active catalytic species.

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction to prevent oxidation of the Pd(0) catalyst. The presence of oxygen can lead to the formation of palladium black, an inactive form of palladium.[1]

  • Reagent Quality and Stability:

    • Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] To mitigate this:

      • Check the purity of your boronic acid by NMR.

      • Use more stable boronic esters, such as pinacol (BPin) or MIDA esters.

      • Employ anhydrous reaction conditions where possible, as water can facilitate protodeboronation.[3]

    • Aryl Halide Purity: Ensure your thienopyrimidine halide is pure and free of impurities that could inhibit the catalyst.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. For thienopyrimidine substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3][4] The base's strength and solubility can significantly impact the reaction rate.

    • Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are commonly used.[4] The solubility of all reaction components is key for a successful reaction.

    • Temperature: Increasing the reaction temperature can often overcome high activation barriers, especially with sterically hindered substrates.[3]

Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant amounts of byproducts such as homocoupled products and dehalogenated starting material. How can I minimize these?

A: The formation of side products is a common issue in cross-coupling reactions. Understanding the pathways that lead to these byproducts is key to their suppression.

  • Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Minimize Oxygen: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.

    • Control Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system where the rate of cross-coupling is significantly faster than homocoupling.[1]

  • Dehalogenation: This involves the replacement of the halogen on your thienopyrimidine with a hydrogen atom.

    • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the rate of dehalogenation. In some cases, switching to a different ligand or catalyst system can minimize this side reaction. For instance, in some thienopyrimidine series, certain catalysts have been observed to cause complete dehalogenation.[5]

    • Reaction Conditions: The source of the hydrogen atom can be the solvent or other reagents in the mixture. Running the reaction under anhydrous conditions, if feasible, can sometimes reduce dehalogenation.

  • Protodeboronation: As mentioned earlier, this is the loss of the boronic acid functionality.

    • Use Stable Boron Reagents: Employing boronic esters (e.g., pinacol esters) can significantly reduce the rate of protodeboronation.

    • Optimize pH and Temperature: Protodeboronation is often pH and temperature-dependent.[2][6] Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges specific to the Suzuki-Miyaura coupling of thienopyrimidines?

A1: Thienopyrimidines present unique challenges due to the electronic nature of the heterocyclic core:

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, leading to its deactivation.[1] The sulfur atom in the thiophene ring can also interact with the palladium center.

  • Site Selectivity: In polyhalogenated thienopyrimidines, achieving selective coupling at a specific position can be challenging and is influenced by the electronic and steric environment of each halogen.

  • Poor Solubility: Thienopyrimidine derivatives can have poor solubility in common organic solvents, which can hinder reaction rates.[1] Screening various solvents or solvent mixtures is often necessary.

Q2: How do I choose the right palladium catalyst and ligand for my thienopyrimidine substrate?

A2: The optimal catalyst-ligand system is highly substrate-dependent. However, some general guidelines apply:

  • Electron-Rich and Bulky Ligands: For challenging substrates, including electron-rich or sterically hindered thienopyrimidines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[3] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 and G4) are often more reliable and give more reproducible results than generating the active catalyst in situ from a Pd(II) source.

  • Screening: A preliminary screen of different catalysts and ligands is often the most effective approach to identify the optimal system for a new thienopyrimidine substrate.

Q3: What is the role of the base in the Suzuki-Miyaura coupling of thienopyrimidines, and how do I select the best one?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Common Bases: For thienopyrimidine couplings, inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[4]

  • Base Strength: Stronger bases are often required for less reactive boronic acids or aryl halides.

  • Solubility: The solubility of the base in the reaction medium is important. Often, a biphasic system with an aqueous solution of the base is employed.

Q4: Can I run Suzuki-Miyaura couplings on thienopyrimidines with unprotected amine or hydroxyl groups?

A4: While protecting groups are often used to prevent side reactions, some modern catalytic systems show good tolerance for unprotected functional groups. However, acidic protons on amine or hydroxyl groups can interfere with the reaction by reacting with the base or influencing the catalyst. If you encounter issues, protecting these functional groups may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine Derivative

EntrySolventBaseCatalyst (mol%)Yield (%)Reference
1TolueneK₃PO₄Pd(PPh₃)₄ (5)40[4]
2AcetonitrileK₃PO₄Pd(PPh₃)₄ (5)36[4]
31,4-DioxaneK₃PO₄Pd(PPh₃)₄ (5)60[4]
4TolueneCs₂CO₃Pd(PPh₃)₄ (5)80[4]

Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Thienopyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated thienopyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the halogenated thienopyrimidine, the boronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • The reaction mixture is then heated to the desired temperature (typically between 80-120 °C) and stirred vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Formation check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst Employ precatalysts Ensure inert atmosphere check_catalyst->solution_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Check boronic acid purity Use boronic esters Ensure halide purity check_reagents->solution_reagents No solution_conditions Screen bases (K3PO4, Cs2CO3) Screen solvents (Dioxane, DMF) Increase temperature check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Cyclization: Reaction of 3-aminothiophene-2-carboxamide with formamide to produce thieno[3,2-d]pyrimidin-4(3H)-one.[1]

  • Bromination: Electrophilic bromination of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate at the 7-position to yield 7-bromothieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination: Conversion of the 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one to the final product, this compound, using a chlorinating agent such as phosphoryl trichloride (POCl₃).[1]

Q2: What are the critical parameters to control in the bromination step?

A2: Key parameters for the bromination step include the choice of brominating agent, solvent, reaction temperature, and reaction time. Over-bromination or incomplete reaction are potential issues. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.

Q3: What precautions should be taken during the chlorination step with POCl₃?

A3: Phosphoryl trichloride is a hazardous reagent that reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. The workup procedure is critical, as quenching the reaction with water can be highly exothermic and may lead to the hydrolysis of the product back to the starting material. Using a non-aqueous workup or pouring the reaction mixture onto ice with vigorous stirring is recommended. The addition of a base, such as pyridine or N,N-dimethylaniline, can sometimes improve the reaction outcome.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile. For column chromatography, a silica gel stationary phase with a suitable organic solvent system (e.g., hexane/ethyl acetate mixtures) is commonly used.

Troubleshooting Guides

Low Yield in the Bromination of thieno[3,2-d]pyrimidin-4(3H)-one
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient brominating agent.Increase the molar equivalents of the brominating agent (e.g., bromine or N-bromosuccinimide).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Short reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of multiple products (over-bromination) Excess brominating agent.Reduce the molar equivalents of the brominating agent.
High reaction temperature.Perform the reaction at a lower temperature.
Low recovery after workup Product loss during extraction or purification.Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase is appropriate to minimize product solubility.
Low Yield in the Chlorination of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one with POCl₃
Symptom Possible Cause Suggested Solution
Starting material recovered after workup Hydrolysis of the product during aqueous workup.Quench the reaction by pouring it slowly onto a mixture of crushed ice and a mild base (e.g., sodium bicarbonate solution) with vigorous stirring. Alternatively, remove excess POCl₃ under reduced pressure before a careful aqueous quench.
Incomplete reaction.Increase the reaction temperature or prolong the reaction time. The addition of a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can sometimes accelerate the reaction.
Formation of dark, tarry byproducts High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running the reaction at a lower temperature for a longer duration.
Impurities in the starting material.Ensure the 7-bromothieno[3,2-d]pyrimidin-4(3H)-one is of high purity before proceeding with the chlorination.
Difficulty in isolating the product Product is soluble in the workup solvent.Use a different extraction solvent or perform a back-extraction to recover the product.
Formation of a stable intermediate with POCl₃.Ensure complete reaction and proper quenching to break down any intermediates.

Experimental Protocols

Synthesis of thieno[3,2-d]pyrimidin-4(3H)-one

A mixture of 3-aminothiophene-2-carboxamide and an excess of formamide is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to afford thieno[3,2-d]pyrimidin-4(3H)-one.[1]

Synthesis of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one

Thieno[3,2-d]pyrimidin-4(3H)-one is dissolved in a suitable solvent, such as glacial acetic acid. To this solution, a brominating agent (e.g., elemental bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The product is then isolated by filtration or extraction after an appropriate aqueous workup.

Synthesis of this compound

7-bromothieno[3,2-d]pyrimidin-4(3H)-one is treated with an excess of phosphoryl trichloride (POCl₃), often in the presence of a catalytic amount of a base like N,N-dimethylaniline. The mixture is heated to reflux for several hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Chlorination A 3-Aminothiophene- 2-carboxamide P1 Formamide, Reflux A->P1 B thieno[3,2-d]pyrimidin-4(3H)-one P2 Br2 or NBS B->P2 P1->B C 7-bromothieno[3,2-d]pyrimidin- 4(3H)-one P3 POCl3, Reflux C->P3 P2->C D 7-Bromo-4-chlorothieno [3,2-d]pyrimidine P3->D

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Low Yield in Chlorination Step Q1 Is starting material present after workup? Start->Q1 A1_Yes Product hydrolysis likely occurred. Q1->A1_Yes Yes Q2 Was the reaction incomplete? Q1->Q2 No Sol1 Optimize quenching: - Pour onto ice/base mixture - Remove excess POCl3 first A1_Yes->Sol1 End Yield Improved Sol1->End A2_Yes Reaction conditions may be too mild. Q2->A2_Yes Yes Q3 Are there dark, tarry byproducts? Q2->Q3 No Sol2 - Increase reaction temperature - Prolong reaction time - Add catalytic base (e.g., DMA) A2_Yes->Sol2 Sol2->End A3_Yes Decomposition may have occurred. Q3->A3_Yes Yes Q3->End No Sol3 - Lower reaction temperature - Ensure high purity of starting material A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting logic for the chlorination step.

References

Technical Support Center: Purification of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to overcoming common purification challenges with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine derivatives, designed for chemists and researchers in drug discovery.

The this compound core is a crucial scaffold in medicinal chemistry, serving as a versatile intermediate for synthesizing a wide range of biologically active compounds, including kinase inhibitors.[1][2] Its two reactive sites, the C4-chloro and C7-bromo positions, allow for sequential, selective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[1]

However, the purification of these intermediates and their downstream derivatives presents unique challenges. Issues such as compound stability, the presence of closely related impurities, and unpredictable solubility can complicate isolation and lead to compromised purity. This guide provides expert-driven troubleshooting advice and detailed protocols to help researchers navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities typically arise from the synthetic route. The core is often synthesized by cyclizing a 3-aminothiophene intermediate, followed by bromination and chlorination with reagents like phosphoryl chloride (POCl₃).[1][3] Key impurities include:

  • Starting Materials: Incomplete reaction can leave unreacted 3-aminothiophene precursors or the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.[1]

  • Hydrolysis Products: The C4-chloro group is susceptible to hydrolysis, especially in the presence of moisture or during aqueous workups, leading to the formation of the corresponding 4-hydroxythieno[3,2-d]pyrimidine. This impurity is significantly more polar than the desired product.

  • Dehalogenated Species: Reductive processes during synthesis or purification can lead to the loss of the bromine or chlorine atoms, resulting in hard-to-separate byproducts.[4]

  • Over-halogenated Byproducts: Depending on the reaction conditions, di-brominated or other polychlorinated species might form.

Q2: Is this class of compounds stable on silica gel for column chromatography?

A2: Stability on silica gel can be a concern. Halogenated, electron-deficient heterocyclic systems can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column.[5] It is crucial to assess stability first using a 2D TLC test. If decomposition is observed, consider deactivating the silica with a base like triethylamine, using an alternative stationary phase like neutral alumina, or opting for a different purification method altogether.[5]

Q3: What is the best general-purpose solvent for recrystallizing these derivatives?

A3: There is no single "best" solvent, as solubility changes dramatically with substitution. However, common starting points reported in the literature include ethanol, ethanol/water mixtures, acetonitrile, and isopropanol.[1][6][7] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8]

Q4: How should I properly store purified this compound derivatives?

A4: To maintain purity and prevent degradation, these compounds should be stored in a dark place (e.g., an amber vial), under an inert atmosphere (like argon or nitrogen), and at reduced temperatures, typically 2-8°C.[9] This minimizes the risk of hydrolysis and other decomposition pathways.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound derivatives.

Troubleshooting Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline material. However, several issues can arise.

Problem Probable Cause(s) Solutions & Expert Recommendations
No Crystals Form Upon Cooling 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is too good; the compound remains soluble even when cold.[8]1. Concentrate the Solution: Gently evaporate some of the solvent and allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available. 3. Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble until persistent turbidity is observed. Re-heat to clarify and then cool slowly.
Product "Oils Out" Instead of Crystallizing 1. The solution is too concentrated, causing the compound to crash out above its melting point. 2. The rate of cooling is too fast.1. Re-dissolve and Dilute: Heat the solution until the oil redissolves, then add more of the same solvent (10-20% volume increase) to reduce saturation. 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help slow the process.
Final Product is Still Colored or Impure 1. The impurity has similar solubility and co-crystallizes with the product. 2. The color comes from trace, highly conjugated byproducts or residual palladium catalyst.1. Change Solvent System: Experiment with different solvents or solvent pairs to alter the relative solubilities of the product and impurity. 2. Charcoal Treatment (Use with Caution): Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Let it sit for a few minutes, then perform a hot filtration through Celite to remove the charcoal. Warning: Charcoal can also adsorb your product, leading to yield loss. 3. Chelating Wash: If residual metal is suspected, wash a solution of the crude product (e.g., in DCM or EtOAc) with an aqueous solution of a chelating agent like EDTA before recrystallization.
Troubleshooting Column Chromatography

When recrystallization is ineffective, flash column chromatography is the next logical step.

Problem Probable Cause(s) Solutions & Expert Recommendations
Compound Streaks or Gives Tailing Bands 1. Strong interaction with acidic silica gel sites. 2. The compound is too polar for the chosen eluent system. 3. The column is overloaded.1. Modify the Eluent: Add a small amount (0.1-1%) of triethylamine (Et₃N) to the eluent to neutralize acidic sites on the silica. For very polar compounds, adding 1-5% methanol can improve peak shape. 2. Check Loading: Ensure the sample is loaded in a minimal volume of solvent and that the total sample mass is no more than 1-5% of the silica gel mass.
Compound Decomposes on the Column 1. The compound is unstable to the acidic nature of silica gel.[5]1. Test Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, it is unstable. 2. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% Et₃N, pack the column, and flush with several column volumes before loading your sample. 3. Switch Stationary Phase: Use neutral alumina or Florisil, which are less acidic alternatives to silica gel.[5]
Poor Separation from a Close-Running Impurity 1. The eluent system lacks the selectivity to resolve the compounds.1. Optimize Eluent: Test different solvent systems. If you are using a hexanes/ethyl acetate gradient, try a dichloromethane/methanol system. The change in solvent properties can dramatically alter selectivity. 2. Use High-Performance Flash Chromatography: Utilize smaller particle size silica cartridges and a gradient pump for much higher resolving power.

Visualized Workflows & Protocols

Workflow 1: Purification Strategy Selection

This diagram outlines the decision-making process for purifying a crude this compound derivative.

G start Crude Product is_solid Is the Crude Product a Solid? start->is_solid solubility_test Assess Solubility & Test in Various Solvents good_crystal Does it Form Good Crystals in a Suitable Solvent? solubility_test->good_crystal is_solid->solubility_test Yes chromatography Purify via Column Chromatography is_solid->chromatography No (Oil) recrystallize Proceed with Recrystallization good_crystal->recrystallize Yes good_crystal->chromatography No triturate Triturate/Wash with a Poor Solvent good_crystal->triturate Partially end_point Pure Compound recrystallize->end_point chromatography->end_point triturate->good_crystal

Caption: Decision tree for selecting an appropriate purification method.

Protocol 1: Optimized Recrystallization

This protocol provides a standardized method for recrystallizing thienopyrimidine derivatives.[8]

  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Deactivated Silica Gel Flash Chromatography

This protocol is designed for compounds that show instability on standard silica gel.[5]

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this, add 1% triethylamine (Et₃N) by volume.

  • Slurry Preparation: In a beaker, add your silica gel. Add the Et₃N-containing eluent to form a pourable slurry.

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped. Equilibrate the column by passing at least 3-5 column volumes of the eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called dry loading).

  • Purification: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with your prepared eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Note: Triethylamine has a boiling point of 89°C and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

Workflow 2: Troubleshooting a Failed Recrystallization

G start Recrystallization Attempted outcome What was the result? start->outcome no_xtal No Crystals Formed outcome->no_xtal No Solid oiled_out Compound Oiled Out outcome->oiled_out Oily Liquid impure_xtal Crystals are Impure outcome->impure_xtal Solid, but impure success Pure Crystals Obtained outcome->success Success sol_no_xtal1 Concentrate Solution & Re-cool Slowly no_xtal->sol_no_xtal1 sol_no_xtal2 Add Anti-Solvent no_xtal->sol_no_xtal2 sol_no_xtal3 Scratch Flask or Add Seed Crystal no_xtal->sol_no_xtal3 sol_oiled1 Re-heat to Dissolve oiled_out->sol_oiled1 sol_impure1 Re-crystallize from a Different Solvent System impure_xtal->sol_impure1 sol_impure2 Use Activated Charcoal (with caution) impure_xtal->sol_impure2 sol_impure3 Switch to Chromatography impure_xtal->sol_impure3 sol_no_xtal1->outcome Re-attempt sol_no_xtal2->outcome Re-attempt sol_no_xtal3->outcome Re-attempt sol_oiled2 Add More Solvent (10-20% volume) sol_oiled1->sol_oiled2 sol_oiled3 Cool Very Slowly sol_oiled2->sol_oiled3 sol_oiled3->outcome Re-attempt sol_impure1->outcome Re-attempt sol_impure2->outcome Re-attempt

Caption: A logical flowchart for diagnosing and solving common recrystallization failures.

References

Common side reactions in the synthesis of thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[3,2-d]pyrimidines. It provides troubleshooting advice for common side reactions and offers detailed experimental protocols to help streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of thieno[3,2-d]pyrimidines, particularly when preparing the common intermediate, thieno[3,2-d]pyrimidin-4(3H)-one, from 2-aminothiophene-3-carboxamide and formic acid.

Question 1: My reaction to form thieno[3,2-d]pyrimidin-4-one from 2-aminothiophene-3-carboxamide and formic acid is giving me a significant amount of a lower Rf byproduct. What could it be?

Answer: A common side reaction in this synthesis is the N-formylation of the starting material, 2-aminothiophene-3-carboxamide. Instead of the desired intramolecular cyclization to form the pyrimidine ring, the formic acid can simply acylate the 2-amino group. This results in the formation of N-(3-carbamoylthiophen-2-yl)formamide. This side product is often more polar than the starting material and the desired product, leading to a lower Retention factor (Rf) on TLC plates.

Troubleshooting:

  • Reaction Temperature: Ensure the reaction is heated sufficiently. Higher temperatures (e.g., reflux) favor the cyclization over the simple formylation.

  • Reaction Time: Prolonged reaction times can also promote the cyclization to the desired product.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields of the cyclized product over the N-formylated side product.[1]

  • Purity of Formic Acid: Ensure high-purity formic acid is used, as impurities can sometimes hinder the reaction.

Question 2: I am observing a complex mixture of products, some with much higher molecular weights than expected. What could be the cause?

Answer: While less common than N-formylation, oxidative dimerization of the starting 2-aminothiophene derivatives can occur under certain conditions, leading to higher molecular weight impurities. This can be influenced by the presence of oxidizing agents or prolonged exposure to air at high temperatures. Although not definitively reported for this specific synthesis, analogous reactions in similar heterocyclic systems have been observed.

Troubleshooting:

  • Inert Atmosphere: If you suspect oxidative side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Using degassed solvents can also help to reduce the presence of dissolved oxygen.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times where oxidative degradation or dimerization may become more prevalent.

Data Presentation

The choice of reaction conditions can significantly impact the yield of the desired thieno[3,2-d]pyrimidin-4-one. Below is a comparison of different methods for the cyclization of 2-aminothiophene-3-carboxamide derivatives.

Starting MaterialReagent/SolventMethodTimeYield (%)Reference
3-Amino-5-arylthiophene amideFormic acidMicrowave Irradiation--[1]
Methyl 3-aminothiophene-2-carboxylateFormamidine acetate / EthanolConventional Heating14 h54
Thieno[3,2-d]pyrimidin-4-olPOCl3 / DMFConventional Heating3 h85
Methyl 3-aminothiophene-2-carboxylateN,N-dimethylformamide dimethyl acetal / EtOHMicrowave Irradiation30 min99[1]

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one via Conventional Heating

  • Reagents:

    • Methyl 3-aminothiophene-2-carboxylate

    • Formamidine acetate

    • Ethanol

  • Procedure:

    • A mixture of methyl 3-aminothiophene-2-carboxylate (160 mmol) and formamidine acetate (210 mmol) in ethanol (45 mL) is heated at 80 °C.

    • The reaction progress is monitored by TLC.

    • After completion of the reaction (typically 14 hours), the mixture is cooled and stirred in cold water for one hour.

    • The resulting solid precipitate is filtered and washed with cold water to yield thieno[3,2-d]pyrimidin-4-ol.

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one via Microwave Irradiation

  • Reagents:

    • 3-Amino-5-arylthiophene amides

    • Formic acid

  • Procedure:

    • The 3-amino-5-arylthiophene amide is condensed with formic acid under microwave irradiation.[1]

    • The specific time and power of irradiation should be optimized for the substrate and microwave reactor.

    • After completion, the reaction mixture is worked up appropriately, typically involving removal of excess formic acid and purification by crystallization or chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting.

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction A 2-Aminothiophene- 3-carboxamide B Thieno[3,2-d]pyrimidin- 4(3H)-one A->B + Formic Acid (Cyclization) C N-(3-carbamoylthiophen-2-yl)formamide A->C + Formic Acid (N-Formylation)

Caption: Desired cyclization vs. N-formylation side reaction.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc low_rf_spot Significant Lower Rf Spot Observed? check_tlc->low_rf_spot complex_mixture Complex Mixture / High MW Products? low_rf_spot->complex_mixture No formylation Suspect N-Formylation Side Product low_rf_spot->formylation Yes dimerization Suspect Dimerization / Oxidation complex_mixture->dimerization Yes workup Proceed to Workup & Purification complex_mixture->workup No optimize_temp Increase Temperature / Time Use Microwave formylation->optimize_temp inert_atm Use Inert Atmosphere Degassed Solvents dimerization->inert_atm optimize_temp->start Re-run Reaction inert_atm->start Re-run Reaction

Caption: Troubleshooting workflow for thieno[3,2-d]pyrimidine synthesis.

References

Challenges in the regioselective functionalization of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The principal challenge lies in achieving regioselectivity. The molecule possesses two distinct reactive sites: the C4-position bearing a chloro substituent and the C7-position with a bromo substituent. The reactivity of these positions towards different reaction types varies, allowing for selective functionalization if the conditions are chosen carefully.

Q2: Which position is more reactive towards nucleophilic aromatic substitution (SNAr)?

The C4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position can be displaced by various nucleophiles, such as amines or alkoxides. This is a common strategy for introducing diversity at the C4-position.[1]

Q3: Which position is typically targeted for palladium-catalyzed cross-coupling reactions?

The C7-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The carbon-bromine bond is generally more reactive in these catalytic cycles than the carbon-chlorine bond at the C4-position.

Q4: Can the functionalization be performed sequentially?

Yes, a common and effective strategy is a sequential functionalization. Typically, the C4-position is first modified via an SNAr reaction, followed by a palladium-catalyzed cross-coupling at the C7-position.[2]

Q5: Are microwave-assisted reactions beneficial for the functionalization of this scaffold?

Yes, microwave irradiation can be highly advantageous. It often leads to significantly reduced reaction times, improved yields, and can facilitate reactions that are sluggish under conventional heating.[1]

Troubleshooting Guides

Issue 1: Poor yield or no reaction in Suzuki-Miyaura coupling at the C7-position.
Possible CauseSuggested Solution
Catalyst Inactivity Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and active. Consider using a more robust pre-catalyst. The choice of ligand is crucial for an efficient catalytic cycle.
Inappropriate Base The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary.
Solvent System Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. A mixture of a non-polar solvent (like toluene or dioxane) and an aqueous solution of the base is commonly used.
Low Reaction Temperature While some Suzuki reactions proceed at room temperature, this substrate may require heating. Temperatures between 80-110°C are common. Consider using microwave irradiation to enhance the reaction rate.
Boronic Acid Decomposition Boronic acids can be prone to decomposition. Use fresh, high-purity boronic acids.
Issue 2: Lack of regioselectivity, with side products from reaction at the C4-position during a C7-coupling reaction.
Possible CauseSuggested Solution
High Reaction Temperature Excessive heat can sometimes lead to the reaction of the less reactive C4-chloro position. Try to run the reaction at the lowest effective temperature.
Catalyst/Ligand System The choice of palladium catalyst and ligand can influence regioselectivity. For instance, in related dihalogenated systems, the ligand has been shown to control the site of reaction. Experiment with different phosphine ligands.
Reaction Time Prolonged reaction times might lead to the formation of side products. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is predominantly formed.
Issue 3: Low yield in nucleophilic aromatic substitution (SNAr) with an amine at the C4-position.
Possible CauseSuggested Solution
Insufficient Nucleophilicity of the Amine Electron-poor or sterically hindered amines may react slowly. The reaction may require higher temperatures or the use of a stronger base to facilitate the reaction.
Solvent Effects Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions. In some cases, using water as a solvent with acid promotion has been shown to be effective for similar substrates.[3]
Side Reaction (Hydrolysis) If water is present, hydrolysis of the 4-chloro group can be a competing reaction, especially at elevated temperatures. Ensure anhydrous conditions if hydrolysis is a concern.
Inadequate Base A non-nucleophilic base (e.g., DIPEA, Et₃N) is often required to scavenge the HCl generated during the reaction.

Experimental Protocols & Data

General Workflow for Sequential Functionalization

A common strategy involves a two-step process: first, a nucleophilic aromatic substitution at the C4 position, followed by a palladium-catalyzed cross-coupling at the C7 position.

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) - Amine (R-NH2) - Base (e.g., DIPEA) - Solvent (e.g., DMF) - Heat start->step1 intermediate 7-Bromo-4-(amino)thieno[3,2-d]pyrimidine step1->intermediate step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Coupling Partner - Pd Catalyst & Ligand - Base - Solvent & Heat intermediate->step2 product 7-(Substituted)-4-(amino)thieno[3,2-d]pyrimidine step2->product

Caption: Sequential functionalization workflow.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol describes the substitution of the C4-chloro group with an amine.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 2-propanol, or water), add the desired amine (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Amine TypeSolventTemperature (°C)Typical Yield (%)
Secondary AliphaticDMF80-10070-90
Primary Aromatic2-Propanol100-12060-85
AnilinesWater (with HCl)80-10065-88[3]
Protocol 2: Suzuki-Miyaura Coupling at C7

This protocol details the coupling of an aryl or heteroaryl boronic acid at the C7-position.[2]

  • In a reaction vessel, combine the 7-bromo-4-substituted-thieno[3,2-d]pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base like K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of dioxane/water or toluene/ethanol.

  • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 90-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10065-92
PdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O9070-95
Decision Logic for Regioselective Functionalization

The choice of reaction depends on the desired position of functionalization.

G start Start: This compound q1 Desired Functionalization Site? start->q1 c4 C4-Position q1->c4 C4 c7 C7-Position q1->c7 C7 react_c4 Use Nucleophilic Aromatic Substitution (SNAr) - Reagents: Amine, Alkoxide - Conditions: Base, Heat c4->react_c4 react_c7 Use Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) - Reagents: Boronic Acid, Alkyne, etc. - Conditions: Pd Catalyst, Base, Heat c7->react_c7

Caption: Decision-making for regioselectivity.

Protocol 3: Sonogashira Coupling at C7

This protocol is for the introduction of an alkynyl group at the C7-position.

  • To a degassed solution of the 7-bromo-4-substituted-thieno[3,2-d]pyrimidine (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere until completion (monitored by TLC/LC-MS).

  • Work-up involves filtering off the amine salt, followed by extraction with an organic solvent, washing, drying, and purification by chromatography.

Pd CatalystCo-catalystBaseTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N25-5075-95
Pd(PPh₃)₄CuIDIPEA25-6070-90
Protocol 4: Buchwald-Hartwig Amination at C7

This protocol is for the C-N bond formation at the C7-position.

  • In an oven-dried flask under an inert atmosphere, combine the 7-bromo-4-substituted-thieno[3,2-d]pyrimidine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).

  • Add the amine (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, concentrate, and purify the product by column chromatography.

Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene100-110
Pd(OAc)₂BINAPK₃PO₄Dioxane100

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cross-coupling of thienopyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing palladium-catalyzed cross-coupling reactions on a thienopyrimidine core?

A1: The primary challenges often stem from the inherent electronic properties of the thienopyrimidine scaffold. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation by coordinating to the palladium center. Additionally, the electron-deficient nature of the pyrimidine ring can influence the reactivity of adjacent C-X bonds, sometimes requiring more active catalyst systems. Steric hindrance around the coupling site can also impede the reaction.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of a chloro-thienopyrimidine. What are the likely causes and how can I troubleshoot this?

A2: Low yields with chloro-thienopyrimidines in Suzuki-Miyaura couplings are common due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider switching to more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.

  • Base Selection: The choice of base is critical. Weaker bases may not be effective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to promote the transmetalation step.

  • Reaction Temperature: Higher temperatures are generally necessary to activate the C-Cl bond. However, excessive heat can lead to catalyst decomposition, so a careful temperature screen is recommended.

  • Solvent: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.

Q3: I am seeing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can eliminate the issue of Glaser coupling. These often require a more active palladium catalyst system.

  • Use a Co-catalyst Scavenger: Additives can sometimes be used to suppress homocoupling.

  • Control Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as this can favor side reactions.

Q4: What are the typical side reactions to look out for in the cross-coupling of thienopyrimidines?

A4: Besides the common side reactions for each type of cross-coupling (e.g., homocoupling, dehalogenation), thienopyrimidines can present specific challenges. The thiophene ring can undergo side reactions like direct C-H stannylation in Stille couplings. Dehalogenation of the thienopyrimidine starting material can also be a significant issue, particularly in Buchwald-Hartwig aminations with certain amines.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common problem and can be addressed by systematically evaluating the reaction parameters.

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yields cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Product Yield Observed catalyst Evaluate Catalyst System start->catalyst reagents Check Reagent Quality & Stoichiometry start->reagents conditions Assess Reaction Conditions start->conditions cat_inactive Inactive Catalyst? - Use fresh catalyst/ligand - Consider a pre-catalyst - Ensure inert atmosphere catalyst->cat_inactive Decomposition cat_poisoning Catalyst Poisoning? - Purify starting materials - Screen different ligands catalyst->cat_poisoning Inhibition cat_loading Incorrect Loading? - Optimize catalyst/ligand ratio catalyst->cat_loading Optimization reagent_purity Impure Reagents? - Purify starting materials - Use anhydrous solvents reagents->reagent_purity Purity reagent_stoich Incorrect Stoichiometry? - Verify equivalents of all reagents reagents->reagent_stoich Ratio reagent_degradation Reagent Degradation? - Use fresh boronic acid/ester - Check amine stability reagents->reagent_degradation Stability cond_temp Suboptimal Temperature? - Screen a range of temperatures conditions->cond_temp Temperature cond_base Incorrect Base? - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) conditions->cond_base Base cond_solvent Poor Solvent Choice? - Test alternative anhydrous solvents conditions->cond_solvent Solvent end_node Re-run Optimized Reaction cat_inactive->end_node cat_poisoning->end_node cat_loading->end_node reagent_purity->end_node reagent_stoich->end_node reagent_degradation->end_node cond_temp->end_node cond_base->end_node cond_solvent->end_node

Troubleshooting workflow for low yields.
Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant concern with nitrogen-containing heterocycles like thienopyrimidines.

Catalyst_Deactivation Troubleshooting Catalyst Deactivation cluster_poisoning Poisoning by Thienopyrimidine Nitrogen cluster_decomposition Decomposition to Palladium Black start Catalyst Deactivation Suspected (e.g., reaction stalls, Pd black formation) poisoning Catalyst Poisoning by N-Heterocycle start->poisoning decomposition Catalyst Decomposition start->decomposition solution_poisoning_ligand Use Bulky Ligands: - Sterically hinder N-coordination - e.g., XPhos, RuPhos, tBuXPhos poisoning->solution_poisoning_ligand solution_poisoning_catalyst Increase Catalyst Loading: - Compensate for inactive species poisoning->solution_poisoning_catalyst solution_poisoning_additive Consider Additives: - Some additives can mitigate inhibition poisoning->solution_poisoning_additive solution_decomp_temp Optimize Temperature: - Lower temperature to improve stability decomposition->solution_decomp_temp solution_decomp_ligand Use Robust Ligands: - Stabilize Pd(0) intermediate decomposition->solution_decomp_ligand solution_decomp_atmosphere Ensure Inert Atmosphere: - Rigorously degas solvents to prevent oxidation decomposition->solution_decomp_atmosphere end_node Implement Corrective Measures solution_poisoning_ligand->end_node solution_poisoning_catalyst->end_node solution_poisoning_additive->end_node solution_decomp_temp->end_node solution_decomp_ligand->end_node solution_decomp_atmosphere->end_node

Troubleshooting catalyst deactivation.

Data Presentation: Optimized Conditions for Cross-Coupling of Thienopyrimidines

The following tables summarize optimized conditions for various cross-coupling reactions on the thienopyrimidine scaffold, compiled from literature sources. These should serve as a starting point for your own optimizations.

Table 1: Suzuki-Miyaura Coupling of Halothienopyrimidines

EntryThienopyrimidine SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-thieno[3,2-d]pyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9012~60
26-Bromo-thieno[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801685
32,4-Dichloro-thieno[3,2-d]pyrimidine3-Tolylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O901278 (C4-coupling)

Table 2: Buchwald-Hartwig Amination of Halothienopyrimidines

EntryThienopyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-thieno[3,2-d]pyrimidineDimethylaminePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane901285
26-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-onep-ToluidinePd₂(dba)₃ (4)XPhos (8)NaOtBu (1.4)1,4-Dioxane1002470
34-Chloro-thieno[3,2-d]pyrimidineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1101892

Table 3: Sonogashira and Heck Couplings of Halothienopyrimidines

EntryReaction TypeThienopyrimidine SubstrateCoupling PartnerPd Catalyst (mol%)Ligand/AdditiveBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Sonogashira6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-onePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10 mol%)TEA (3)DMF801275
2Heck(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amineEthyl acrylatePd(OAc)₂ (10)P(o-tol)₃ (20 mol%)Et₃N (1.5)DMF1002472

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-thieno[3,2-d]pyrimidine

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-thieno[3,2-d]pyrimidine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 4-Chloro-thieno[3,2-d]pyrimidine

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Add 4-chloro-thieno[3,2-d]pyrimidine.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition (Ar¹-X) Transmetalation_complex L-Pd(II)(Ar¹)(Ar²) OA_complex->Transmetalation_complex Transmetalation (Ar²-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination (Ar¹-Ar²)

A simplified representation of the Suzuki-Miyaura catalytic cycle.

This technical support guide provides a starting point for addressing common issues in the cross-coupling of thienopyrimidines. Successful synthesis will often require careful optimization of the reaction conditions for each specific substrate combination.

Managing impurities in the production of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway begins with the cyclization of 3-aminothiophene-2-carboxamide with formamide to yield thieno[3,2-d]pyrimidin-4(3H)-one. This intermediate then undergoes bromination, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) to produce the final product.[1]

Q2: What are the most common impurities I should be aware of during the synthesis?

A2: The primary impurities often arise from the bromination and chlorination steps. These can include:

  • Over-brominated species: Such as 5,7-dibromo-4-chlorothieno[3,2-d]pyrimidine.

  • Incomplete chlorination: Residual 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

  • Hydrolysis product: 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one can also be formed by the hydrolysis of the final product if exposed to moisture.

Q3: How can I monitor the progress of the reaction and the purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring reaction progress and assessing the purity of the final product. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks during the reaction.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Dibromo Impurity

Symptoms:

  • Mass spectrometry data indicates the presence of a species with a molecular weight corresponding to a dibrominated product.

  • HPLC analysis shows a significant peak with a different retention time than the desired product, often eluting later.

Potential Causes & Solutions:

CauseRecommended ActionExpected Outcome
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., bromine). Use no more than 1.0-1.1 equivalents.Reduction of the dibromo impurity to <1%.
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Minimizes the formation of the dibromo byproduct.
Elevated Reaction Temperature Maintain a controlled, lower reaction temperature during bromination.Decreased rate of the second bromination reaction.
Issue 2: Incomplete Chlorination

Symptoms:

  • The presence of a significant amount of 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one is detected in the crude product by HPLC or LC-MS.

  • The isolated product has poor solubility in non-polar organic solvents.

Potential Causes & Solutions:

CauseRecommended ActionExpected Outcome
Insufficient POCl₃ Use a sufficient excess of POCl₃. A 5-10 fold excess is often recommended.Drives the reaction to completion, minimizing the unreacted starting material.
Low Reaction Temperature Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (around 110°C).Provides the necessary activation energy for the chlorination to proceed efficiently.
Short Reaction Time Increase the reaction time and monitor for the disappearance of the starting material.Allows the reaction to go to completion.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can consume the chlorinating agent.Prevents the deactivation of POCl₃ and the formation of hydrolysis byproducts.
Issue 3: Product Hydrolysis

Symptoms:

  • The final product shows the presence of 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one after purification or during storage.

  • A decrease in the purity of the isolated product over time.

Potential Causes & Solutions:

CauseRecommended ActionExpected Outcome
Exposure to Moisture During Workup Use anhydrous solvents for extraction and drying agents (e.g., Na₂SO₄ or MgSO₄). Minimize exposure to atmospheric moisture.Preserves the integrity of the chloro-substituent.
Inadequate Drying of the Final Product Dry the final product thoroughly under vacuum.Removes residual moisture, enhancing the stability of the product.
Improper Storage Conditions Store the final product in a tightly sealed container, in a desiccator, or under an inert atmosphere.Long-term stability of the this compound.

Experimental Protocols

Synthesis of this compound[1]
  • Cyclization: Dissolve 3-aminothiophene-2-carboxamide in formamide and heat the solution. After cooling, the resulting precipitate, thieno[3,2-d]pyrimidin-4(3H)-one, is collected by filtration.

  • Bromination: Suspend the thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent like acetic acid. Add a controlled amount of bromine (1.0-1.1 equivalents) and stir at a controlled temperature until the reaction is complete (monitor by TLC/HPLC).

  • Chlorination: Isolate the 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one and suspend it in an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC/HPLC).

  • Workup and Purification: Carefully quench the reaction mixture with ice water. The crude product will precipitate and can be collected by filtration. Wash the solid with water and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

HPLC-UV Method for Purity Analysis

While a specific validated method for this exact compound is not publicly available, a general reverse-phase HPLC method can be developed and validated.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
UV Detection 254 nm or a wavelength of maximum absorbance for the chromophore.
Injection Volume 10 µL
Column Temperature 30 °C

Note: This method should be validated for linearity, accuracy, precision, and specificity for your particular sample matrix and impurity profile.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Cyclization cluster_bromination Bromination cluster_chlorination Chlorination 3-aminothiophene-2-carboxamide 3-aminothiophene-2-carboxamide Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-aminothiophene-2-carboxamide->Thieno[3,2-d]pyrimidin-4(3H)-one Formamide, Heat 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one->7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Br2, Acetic Acid This compound This compound 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one->this compound POCl3, Reflux

Caption: Synthetic workflow for this compound.

Impurity_Formation Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one->7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one Bromination This compound This compound 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one->this compound Chlorination 5,7-dibromo-4-chlorothieno[3,2-d]pyrimidine 5,7-dibromo-4-chlorothieno[3,2-d]pyrimidine 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one->5,7-dibromo-4-chlorothieno[3,2-d]pyrimidine Over-bromination Incomplete_Chlorination 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (Unreacted Intermediate) This compound->Incomplete_Chlorination Incomplete Reaction Hydrolysis_Product 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (Hydrolysis) This compound->Hydrolysis_Product Moisture

Caption: Formation pathways of common impurities.

References

Technical Support Center: Solvent Effects on the Reactivity of Halogenated Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated thienopyrimidines. The information is designed to address common experimental challenges and provide detailed methodologies for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with halogenated thienopyrimidines, and how do they influence reactivity?

A1: The choice of solvent is critical and significantly impacts reaction outcomes. Commonly used solvents include:

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane, THF): These are frequently employed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Their ability to dissolve both organic substrates and inorganic bases is a key advantage.[1] Higher boiling point solvents like DMF and DMAc allow for reactions at elevated temperatures, which can be necessary for less reactive substrates.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): Often used as co-solvents, particularly in Suzuki-Miyaura couplings, to dissolve inorganic bases.[1] Green chemistry trends favor the use of water and ethanol.[2] For some SNAr reactions on highly activated systems like 2-chloropyrimidine, reactions can be performed in water with a base like KF.

  • Nonpolar Solvents (e.g., Toluene, Xylene): Commonly used in Buchwald-Hartwig aminations and some Suzuki couplings, especially with lipophilic substrates.[3]

Q2: My Suzuki-Miyaura coupling reaction with a bromothienopyrimidine is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki couplings can stem from several factors:

  • Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Base Selection: The choice and purity of the base are crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be soluble enough in the reaction medium to be effective.

  • Protodeboronation: This is a major side reaction where the boronic acid is replaced by a hydrogen atom, especially with electron-deficient boronic acids. Using anhydrous conditions, shorter reaction times, and lower temperatures can help minimize this.

  • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system. A mixture of solvents like dioxane/water or THF/water can improve solubility.

Q3: I am observing significant dehalogenation as a side product in my Buchwald-Hartwig amination of a chlorothienopyrimidine. How can I prevent this?

A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired amination.

  • Base Strength: Using a weaker base, if compatible with your substrate, may also help reduce this side reaction.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on a 2-chlorothienopyrimidine without a palladium catalyst?

A4: Yes, SNAr reactions on electron-deficient heteroaromatics like 2-chlorothienopyrimidine can often proceed without a metal catalyst, especially with strong nucleophiles. The reactivity of the 2-position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. The reaction rate will be highly dependent on the solvent, with polar aprotic solvents generally favoring the reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Low Reactivity of the Halogen The reactivity order is generally I > Br > Cl. For less reactive chlorides, consider increasing the reaction temperature.
Poor Nucleophile Strength Use a stronger nucleophile or increase its concentration. Deprotonation of the nucleophile with a suitable base can enhance its reactivity.
Inappropriate Solvent Protic solvents can solvate the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Steric Hindrance If the halogen or the nucleophile is sterically hindered, the reaction may be slow. Higher temperatures or longer reaction times may be necessary.
Issue 2: Formation of Impurities in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Homocoupling of Boronic Acid This can occur in the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.
Protodeboronation Use fresh, high-purity boronic acid. Consider converting it to a more stable form like a pinacol ester. Use anhydrous solvents and minimize reaction time and temperature.[4]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Close-eluting Spots on TLC/Column The polarity of the starting material and product may be very similar. Adjust the solvent system for chromatography to achieve better separation.[5]
Issue 3: Catalyst Poisoning in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Functional Group Incompatibility Certain functional groups, such as azo groups, can poison the palladium catalyst.[6] Consider protecting the problematic functional group if possible.
Impure Reagents or Solvents Use high-purity, anhydrous, and degassed solvents. Ensure all reagents are free from impurities that could inhibit the catalyst.
Incorrect Ligand The choice of ligand is crucial for catalyst stability and activity. Screen different phosphine ligands to find one that is optimal for your substrate.

Quantitative Data on Solvent Effects

Direct comparative studies on the effect of various solvents on a single halogenated thienopyrimidine substrate are not extensively available in the literature. However, the following table summarizes typical solvents and reported yields for relevant reactions, providing a qualitative guide to solvent selection.

Reaction Type Substrate Type Solvent(s) Base Catalyst/Ligand Typical Yield Reference
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidineDioxane/H₂OK₂CO₃Pd(PPh₃)₄Good to Excellent[7]
Buchwald-Hartwig Aryl ChlorideTolueneNaOtBuPd(dba)₂ / XPhos94%
SNAr 2-ChloropyrimidineWaterKFNone84% (with aniline)
Thienopyrimidine Synthesis 2-aminothiophene derivativeDMFN/AN/AGood[1][8]
Thienopyrimidine Synthesis 2-aminothiophene derivativeEthanolNaOHN/A70%[1][8]
Thienopyrimidine Synthesis 2-aminothiophene derivativeAcetonitrileK₂CO₃N/A78%[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated thienopyrimidine (1.0 equiv.) and a magnetic stir bar.

  • Reagent Addition: Add the nucleophile (1.1 - 2.0 equiv.) and a suitable base (e.g., K₂CO₃, Et₃N, 2.0 equiv.) if required.

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for Suzuki reactions on heteroaromatic systems.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated thienopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates and ligands.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the halogenated thienopyrimidine (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Weigh Halogenated Thienopyrimidine & Other Reagents start->reagents setup Assemble Flame-Dried Glassware Under Inert Atmosphere reagents->setup add_solvent Add Degassed Solvent setup->add_solvent add_catalyst Add Catalyst/ Ligand (if applicable) add_solvent->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor by TLC/ LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography or Recrystallization workup->purify end Pure Product purify->end troubleshooting_suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Halide, Boronic Acid, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions check_catalyst Assess Catalyst/Ligand (Age, Purity) start->check_catalyst reagent_sol Use Fresh/Pure Reagents Consider Pinacol Ester check_reagents->reagent_sol Issue Found conditions_sol Ensure Proper Degassing Optimize Temperature check_conditions->conditions_sol Issue Found catalyst_sol Use Fresh Catalyst/Ligand Screen Different Ligands check_catalyst->catalyst_sol Issue Found end Improved Yield reagent_sol->end conditions_sol->end catalyst_sol->end solvent_effects solvent Solvent Choice for Thienopyrimidine Reactions polar_aprotic Polar Aprotic (DMF, Dioxane, THF) + Dissolves organic & inorganic reagents + Favors SNAr & coupling reactions - Can be difficult to remove solvent->polar_aprotic SNAr, Suzuki, Buchwald-Hartwig protic Protic (Ethanol, Water) + Green solvents + Dissolves inorganic bases - Can reduce nucleophilicity solvent->protic Suzuki (co-solvent), Green Chemistry nonpolar Nonpolar (Toluene, Xylene) + Good for lipophilic substrates + High boiling points - Poor solubility for inorganic salts solvent->nonpolar Buchwald-Hartwig, Suzuki

References

Technical Support Center: Overcoming Solubility Challenges of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with thieno[3,2-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many thieno[3,2-d]pyrimidine derivatives exhibit poor aqueous solubility?

A1: The thieno[3,2-d]pyrimidine core is a bicyclic aromatic system that is inherently hydrophobic. The fused ring system, while providing a stable scaffold for kinase inhibition, contributes to low aqueous solubility. Substituents on the scaffold can further influence solubility based on their physicochemical properties.

Q2: What are the common consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Underestimation of compound potency in biological assays.

  • Inaccurate structure-activity relationship (SAR) data.

  • Poor absorption and bioavailability in in vivo studies.

  • Precipitation of the compound in stock solutions or assay media.

  • Difficulty in formulating the compound for preclinical and clinical studies.

Q3: What are the primary strategies to improve the solubility of my thieno[3,2-d]pyrimidine derivative?

A3: There are two main approaches to address poor solubility:

  • Chemical Modification: Involves altering the chemical structure of the molecule to introduce more polar or ionizable groups. This can include adding moieties like morpholine or other solubilizing groups.

  • Formulation Strategies: These approaches aim to improve the solubility of the existing compound without chemical modification. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and creating solid dispersions with polymers.

Q4: How do I choose the best solubility enhancement strategy for my compound?

A4: The choice of strategy depends on several factors, including the stage of your research, the intended application of the compound, and its specific physicochemical properties. For early-stage discovery, simple formulation approaches like using co-solvents (e.g., DMSO) might be sufficient for in vitro assays. For later-stage development, more advanced techniques like solid dispersions or cyclodextrin inclusion complexes may be necessary to achieve the desired bioavailability for in vivo studies.

Troubleshooting Guides

Issue 1: My thieno[3,2-d]pyrimidine derivative precipitates out of my stock solution in DMSO.

  • Question: I am trying to prepare a 10 mM stock solution of my thieno[3,2-d]pyrimidine derivative in DMSO, but it is not fully dissolving or is precipitating over time. What can I do?

  • Answer:

    • Gently warm the solution: Try warming the solution to 37°C in a water bath to aid dissolution.

    • Use sonication: Sonicating the sample for a few minutes can help break up any aggregates and facilitate dissolution.

    • Prepare a lower concentration stock: If the compound is still not dissolving, you may need to prepare a lower concentration stock solution (e.g., 1 mM or 5 mM).

    • Consider a different solvent: While DMSO is a common choice, for some compounds, other organic solvents like DMF or NMP might offer better solubility. However, always check for solvent compatibility with your downstream assays.

Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

  • Question: I have a clear 10 mM stock solution in DMSO, but when I dilute it to my final assay concentration in PBS, I see a precipitate. How can I prevent this?

  • Answer:

    • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (ideally ≤ 0.5%) in your assay, as higher concentrations can cause precipitation of hydrophobic compounds.

    • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer can help maintain the solubility of your compound upon dilution.

    • Prepare an intermediate dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then dilute this into your aqueous buffer.

    • Pre-warm the buffer: Having the aqueous buffer at 37°C before adding the DMSO stock can sometimes help prevent precipitation.

Issue 3: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor solubility.

  • Question: The IC50 values for my thieno[3,2-d]pyrimidine derivative are not reproducible. Could this be a solubility issue?

  • Answer: Yes, inconsistent results are a common sign of poor solubility. Here's how to troubleshoot:

    • Visually inspect your assay plates: Look for any signs of precipitation in the wells, especially at higher concentrations.

    • Perform a kinetic solubility assay: This will give you a quantitative measure of your compound's solubility in your specific assay buffer.

    • Consider a formulation approach: If solubility is confirmed to be low, you may need to formulate your compound. For in vitro assays, preparing a solid dispersion with a polymer like PVP or using a cyclodextrin inclusion complex can significantly improve solubility and provide more reliable data.

Quantitative Data on Solubility Enhancement

Improving the aqueous solubility of thieno-pyrimidine scaffolds is a common challenge. While specific data for thieno[3,2-d]pyrimidines is not always published, studies on the closely related thieno[2,3-b]pyridine scaffold demonstrate the potential for significant solubility enhancement through chemical modification.

Compound Scaffold Modification/Formulation Initial Aqueous Solubility Enhanced Aqueous Solubility Fold Increase Reference
Thieno[2,3-b]pyridineAddition of a morpholine moiety1.2 µg/mL1.3 mg/mL~1083[1]

Note: The data presented is for a thieno[2,3-b]pyridine derivative and serves as an illustrative example of the degree of solubility enhancement that can be achieved through chemical modification of a similar heterocyclic scaffold.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is relevant for early-stage drug discovery.[2]

Materials:

  • Test thieno[3,2-d]pyrimidine derivative

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add buffer: In a microcentrifuge tube, add 490 µL of PBS buffer.

  • Add compound: Add 10 µL of the 10 mM stock solution to the buffer to achieve a final concentration of 200 µM. Prepare in duplicate.

  • Incubate: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours.[2]

  • Separate undissolved compound: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantify soluble compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of a Thieno[3,2-d]pyrimidine Derivative-Polymer Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility by dispersing the drug in a polymer matrix in an amorphous state.

Materials:

  • Thieno[3,2-d]pyrimidine derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable volatile organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve components: Weigh the thieno[3,2-d]pyrimidine derivative and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of methanol in a round-bottom flask.

  • Solvent evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once a solid film is formed, further dry the solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. The resulting powder can be characterized for its amorphous nature (e.g., by XRD or DSC) and its solubility can be assessed using Protocol 1.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This technique encapsulates the hydrophobic drug within the cyclodextrin cavity, enhancing its aqueous solubility.[3]

Materials:

  • Thieno[3,2-d]pyrimidine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

Procedure:

  • Moisten the cyclodextrin: Place the HP-β-CD in a mortar and add a small amount of a 1:1 water/ethanol mixture to form a paste.

  • Add the drug: Gradually add the thieno[3,2-d]pyrimidine derivative to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like; add more of the water/ethanol mixture if it becomes too dry.

  • Dry: Spread the paste in a thin layer on a glass dish and dry it in an oven at 50°C until a constant weight is achieved.

  • Sieve: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluate: Assess the solubility of the inclusion complex using Protocol 1.

Mandatory Visualizations

Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are known to inhibit various protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting experimental results.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase p16 p16 (INK4a) p16->CyclinD_CDK46 Thienopyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thienopyrimidine->CyclinD_CDK46 Thienopyrimidine->CyclinE_CDK2

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thienopyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thienopyrimidine->VEGFR2

Caption: VEGFR-2 Signaling Cascade in Angiogenesis.

RIPK2_Signaling_Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation transcription Thienopyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thienopyrimidine->RIPK2

Caption: RIPK2-Mediated Inflammatory Signaling Pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of novel thieno[3,2-d]pyrimidine derivatives, focusing on their evaluation as potent inhibitors of key cellular targets implicated in cancer and other diseases. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate objective comparison and guide future drug discovery efforts.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various novel thieno[3,2-d]pyrimidine derivatives against different biological targets and cancer cell lines. This data, extracted from recent scientific literature, allows for a direct comparison of the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
12e SU-DHL-6 (Lymphoma)0.55Tazemetostat-[1]
WSU-DLCL-2 (Lymphoma)0.95[1]
K562 (Leukemia)1.68[1]
29a H460 (Lung Cancer)0.081GDC-0941-[2]
HT-29 (Colon Cancer)0.058Sorafenib-[2]
MKN-45 (Gastric Cancer)0.18[2]
MDA-MB-231 (Breast Cancer)0.23[2]
36 H460 (Lung Cancer)0.057GDC-0941-[3]
HT-29 (Colon Cancer)0.039Sorafenib-[3]
MKN-45 (Gastric Cancer)0.25[3]
MDA-MB-231 (Breast Cancer)0.23[3]
10b DLBCL Cells (Lymphoma)---[4][5]
20 MDA-MB-453 (Breast Cancer)Potent Efficacy--[6]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. DLBCL: Diffuse Large B-cell Lymphoma.

Table 2: In Vitro Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Source
7 PI3KαPotent Inhibition
21 PI3KαPotent Inhibition[7]
10b PI3Kδ112 ± 8[5]
BRD4-BD119 ± 1[4][5]
20 CDK7Potent Inhibition[6]
36 PI3Kα27[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathways and Mechanisms of Action

Several novel thieno[3,2-d]pyrimidine derivatives have been designed to target specific signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its overactivation is a common event in many human cancers.[8] Thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, effectively blocking this pro-survival pathway.[4][5][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes ThienoPyrimidines Thieno[3,2-d]pyrimidine Derivatives ThienoPyrimidines->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[9] It plays a crucial role in epigenetic silencing of tumor suppressor genes.[9] Overexpression and mutations of EZH2 are implicated in various cancers.[9] Novel thieno[3,2-d]pyrimidine derivatives have been developed as EZH2 inhibitors, leading to the reactivation of silenced tumor suppressor genes and subsequent cancer cell death.[1]

CDK7 Inhibition

Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription.[6] It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[6] Inhibition of CDK7 by novel thieno[3,2-d]pyrimidine derivatives represents a promising therapeutic strategy to simultaneously block cell proliferation and transcription in cancer cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the biological evaluation of thieno[3,2-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.

  • Reaction Setup : In a microplate, add the assay buffer, the kinase, and the test compound or vehicle control.

  • Initiation : Start the kinase reaction by adding the substrate and ATP.

  • Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. The method of detection will vary depending on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives or a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological evaluation of novel thieno[3,2-d]pyrimidine derivatives.

Experimental_Workflow Synthesis Synthesis of Novel Thieno[3,2-d]pyrimidine Derivatives Screening In Vitro Screening Synthesis->Screening KinaseAssay Kinase Inhibition Assays (e.g., PI3K, CDK7) Screening->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT on Cancer Cell Lines) Screening->CellAssay HitIdentification Hit Identification & Lead Optimization KinaseAssay->HitIdentification CellAssay->HitIdentification MechanismStudies Mechanism of Action Studies HitIdentification->MechanismStudies WesternBlot Western Blot (e.g., p-AKT levels) MechanismStudies->WesternBlot CellCycle Cell Cycle Analysis MechanismStudies->CellCycle InVivo In Vivo Efficacy & Toxicology Studies MechanismStudies->InVivo

Caption: A generalized experimental workflow for the discovery and development of thieno[3,2-d]pyrimidine-based inhibitors.

References

The Evolving Landscape of Thieno[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Researchers and drug development professionals are increasingly exploring analogs of this heterocyclic system for therapeutic interventions in oncology, metabolic disorders, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[3,2-d]pyrimidine analogs, supported by experimental data and detailed protocols to aid in the ongoing development of novel therapeutics.

Targeting the PI3K/AKT/mTOR Pathway in Cancer

A significant focus of thieno[3,2-d]pyrimidine research has been the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.

One study detailed the design of derivatives as potent PI3Kα inhibitors.[1] The synthesis and biological evaluation of these compounds led to the discovery of molecules that effectively suppressed the proliferation of cancer cell lines by inhibiting the intracellular PI3K/AKT/mTOR pathway.[1] A co-crystal structure of a lead compound complexed with PI3Kα provided a structural basis for its high enzymatic activity.[1]

In a different approach, a merged pharmacophore strategy was employed to develop bifunctional inhibitors targeting both PI3Kδ and the bromodomain and extra-terminal (BET) proteins.[2] This dual inhibition is designed to block MYC expression and activation, thereby inhibiting cancer cell growth.[2] The optimized compound from this series exhibited excellent and balanced activities against both targets and demonstrated strong antiproliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cells.[2]

Comparative Inhibitory Activities of Thieno[3,2-d]pyrimidine Analogs against PI3K
Compound IDModification at R1Modification at R2TargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Series 1: PI3Kα Inhibitors
7[Structure Detail][Structure Detail]PI3Kα[Value][Cell Line][Value]
21[Structure Detail][Structure Detail]PI3Kα[Value][Cell Line][Value]
Series 2: Bifunctional PI3Kδ/BET Inhibitors
10b[Structure Detail][Structure Detail]PI3Kδ112 ± 8SU-DHL-40.091 ± 0.01
BRD4-BD119 ± 1SU-DHL-60.061 ± 0.001

Note: Specific structural details and additional data would be populated from the full text of the cited articles.

Expanding the Therapeutic Reach: From Sirtuins to Microtubules

The therapeutic potential of thieno[3,2-d]pyrimidines extends beyond kinase inhibition. Encoded library technology (ELT) identified a novel class of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, NAD+-dependent deacetylases implicated in a range of diseases.[3] The thieno[3,2-d]pyrimidine-6-carboxamide scaffold was found to be a critical component for the inhibitory function of these compounds.[3]

More recently, thieno[3,2-d]pyrimidine derivatives have been investigated as colchicine-binding site inhibitors, targeting tubulin polymerization.[4] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Certain analogs exhibited potent antiproliferative activity in the nanomolar range and were able to overcome P-glycoprotein-mediated multidrug resistance.[4]

Comparative Inhibitory Activities of Thieno[3,2-d]pyrimidine Analogs against Sirtuins and Tubulin
Compound IDScaffold ModificationTargetIC50 (nM)
Sirtuin Inhibitors
11c-6-carboxamideSIRT13.6
SIRT22.7
SIRT34.0
Tubulin Polymerization Inhibitors
13[Structure Detail]Tubulin~1
25d[Structure Detail]Tubulin~1

Note: Specific structural details would be populated from the full text of the cited articles.

Structure-Activity Relationship (SAR) Summary

Across various studies, key structural modifications on the thieno[3,2-d]pyrimidine core have been shown to significantly influence biological activity.

Caption: Key substitution points on the thieno[3,2-d]pyrimidine core that dictate biological activity.

For instance, in the development of EZH2 inhibitors, it was found that a piperidine-2,6-dione moiety at one position and a benzyl-linked morpholine at another were beneficial for improving antitumor activities.[5][6] Similarly, for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformational restriction through cyclization into the thieno[3,2-d]pyrimidinone system was explored to enhance biological activity.[7]

Experimental Protocols

To ensure the reproducibility and comparative evaluation of findings, detailed experimental methodologies are crucial.

General Protocol for Kinase Inhibition Assay (Example)

A typical in vitro kinase inhibition assay involves the following steps:

Kinase_Assay_Workflow start Start reagents Prepare Assay Buffer, Kinase, Substrate, and ATP start->reagents incubation Incubate Kinase with Thieno[3,2-d]pyrimidine Analog (Test Compound) reagents->incubation reaction Initiate Kinase Reaction by adding Substrate and ATP incubation->reaction stop_reaction Stop Reaction (e.g., with EDTA) reaction->stop_reaction detection Detect Product Formation (e.g., Luminescence, Fluorescence) stop_reaction->detection analysis Calculate % Inhibition and IC50 Values detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: All reagents, including the specific kinase, its substrate (e.g., a peptide or protein), and ATP, are prepared in an appropriate assay buffer.

  • Compound Incubation: The thieno[3,2-d]pyrimidine analogs are serially diluted and pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.

  • Signal Detection: The amount of product formed is quantified using a suitable detection method, such as luminescence (for ADP-Glo™ type assays) or fluorescence (for Z'-LYTE™ type assays).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for thieno[3,2-d]pyrimidine-based anticancer agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-d]pyrimidine analogs.

This guide highlights the significant progress and the multifaceted therapeutic potential of thieno[3,2-d]pyrimidine analogs. The presented comparative data and experimental frameworks are intended to serve as a valuable resource for researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold. Further investigations into their mechanism of action, selectivity, and in vivo efficacy will be crucial for translating these promising compounds into clinical candidates.

References

Route A: Cyclization of 3-Aminothiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Thieno[3,2-d]pyrimidines

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its structural similarity to purines allows for interaction with a wide range of biological targets. This guide provides a comparative overview of three prominent synthetic routes to substituted thieno[3,2-d]pyrimidines, offering a detailed analysis of their methodologies, quantitative data, and visual representations of the reaction pathways to assist researchers in drug discovery and development.

This is one of the most common and versatile methods for the synthesis of thieno[3,2-d]pyrimidin-4-ones. The general approach involves the cyclization of a 3-aminothiophene-2-carboxylate or a related amide with a one-carbon source, such as formic acid or formamide.

Experimental Protocol: Synthesis of 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

To a solution of 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (200 mg, 0.80 mmol), 4-methoxybenzaldehyde (117 µL, 0.96 mmol) and concentrated hydrochloric acid (37%, 250 µL) was refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to afford the desired product.[1]

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
3-amino-5-arylthiophene amidesFormic acidMicrowave irradiation6-arylthieno[3,2-d]pyrimidin-4-oneNot specified[1]
3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide4-methoxybenzaldehyde, HClReflux, 2h2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one21%[1]
Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylateEthoxycarbonyl isothiocyanate, tert-butylamine, EDCI, TEAStepwise reaction, heating2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one85% (overall)[2]

Reaction Pathway

Route_A start 3-Aminothiophene-2-carboxylate/carboxamide product Substituted thieno[3,2-d]pyrimidin-4-one start->product Cyclization reagent One-carbon source (e.g., Formic Acid, Aldehyde) reagent->product caption Cyclization of 3-aminothiophene precursors.

Caption: Cyclization of 3-aminothiophene precursors.

Route B: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidin-thiones

This approach offers an efficient one-pot synthesis of tricyclic thieno[3,2-d]pyrimidin-thiones through the condensation of 3-amino-thiophene-2-carboxylate synthons with lactams in the presence of phosphorus oxychloride, followed by treatment with Lawesson's reagent.[3]

Experimental Protocol: General Procedure for the One-Pot Synthesis of Thieno[3,2-d]pyrimidin-thiones

A mixture of the appropriate 3-amino-thiophene-2-carboxylate (1.0 equiv.), a cyclic lactam (1.2 equiv.), and phosphorus oxychloride (POCl3, 2.0 equiv.) in dry dioxane is stirred at reflux for 3-4 hours. After cooling to room temperature, Lawesson's reagent (1.5 equiv.) is added, and the mixture is stirred at reflux for an additional 2-3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired thieno[3,2-d]pyrimidin-thione.[3]

Quantitative Data
Starting ThiopheneLactamProductYield (%)Reference
3a-e2-pyrrolidone6a, 6d, 6g, 6j, 6m88-99%[3]
3a-e2-piperidone6b, 6e, 6h, 6k, 6n89-98%[3]
3a-eε-caprolactam6c, 6f, 6i, 6l, 6o90-97%[3]

Reaction Pathway

Route_B start 3-Amino-thiophene-2-carboxylate intermediate Intermediate start->intermediate POCl3, Dioxane lactam Cyclic Lactam lactam->intermediate product Tricyclic thieno[3,2-d]pyrimidin-thione intermediate->product Thionation lawesson Lawesson's Reagent lawesson->product caption One-pot synthesis of thieno[3,2-d]pyrimidin-thiones.

Caption: One-pot synthesis of thieno[3,2-d]pyrimidin-thiones.

Route C: Friedländer-Type Annulation

The Friedländer annulation is a classical method for synthesizing quinolines and can be adapted for the synthesis of thieno[3,2-d]pyrimidines. This involves the reaction of a 2-aminothiophene derivative bearing a carbonyl or cyano group at the 3-position with a compound containing a reactive α-methylene group.

Experimental Protocol: Synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine

This specific example follows a related cyclization strategy. 2-Amino-3-cyanothiophene is treated with urea to form the corresponding thieno[3,2-d]pyrimidine-2,4-dione. This intermediate is then chlorinated using phosphorus oxychloride to yield the 2,4-dichloro derivative.

A mixture of 2-amino-3-cyanothiophene and urea is heated to form the thieno[3,2-d]pyrimidine-2,4-dione. After isolation, the dione is refluxed in phosphorus oxychloride (POCl3) for 20-24 hours. The excess POCl3 is removed under reduced pressure, and the reaction mixture is neutralized with a saturated sodium bicarbonate solution. The crude product is then crystallized from ethyl acetate to give the 2,4-dichlorothieno[3,2-d]pyrimidine.

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
2-methyl-3-aminothiophene carboxylateUrea, then POCl3Stepwise heating and reflux2,4-dichloro-6-methylthieno[3,2-d]pyrimidineNot specified

Specific yield for this exact transformation was not detailed in the provided search results, but this represents a common synthetic sequence.

Reaction Pathway

Route_C start 2-Amino-3-cyanothiophene intermediate Thieno[3,2-d]pyrimidine-2,4-dione start->intermediate Cyclization reagent Urea reagent->intermediate product 2,4-Dichlorothieno[3,2-d]pyrimidine intermediate->product Chlorination chlorination POCl3 chlorination->product caption Friedländer-type annulation and subsequent chlorination.

Caption: Friedländer-type annulation and subsequent chlorination.

Comparison Summary

FeatureRoute A: CyclizationRoute B: One-Pot SynthesisRoute C: Friedländer-Type Annulation
Generality & Versatility High. A wide range of substituents can be introduced on the thiophene and pyrimidine rings.Moderate. Primarily for tricyclic thiones with lactam-derived rings.Moderate. Dependent on the availability of suitably substituted 2-aminothiophenes.
Efficiency Generally multi-step, but can be high-yielding.High. One-pot procedure saves time and resources.Multi-step if subsequent modifications like chlorination are needed.
Reaction Conditions Varies from mild to harsh (e.g., reflux in acid). Microwave assistance can improve conditions.Generally requires reflux conditions.Can require high temperatures for cyclization and harsh reagents for chlorination.
Starting Materials Readily accessible 3-aminothiophene-2-carboxylates/amides.3-aminothiophene-2-carboxylates and cyclic lactams.2-aminothiophene-3-carbonitriles or similar precursors.
Key Advantages Broad substrate scope and well-established procedures.Excellent yields and operational simplicity.Provides access to key intermediates like dichlorides for further functionalization.
Key Disadvantages Can be multi-step, potentially lowering overall yield.Limited to the synthesis of thiones and specific tricyclic systems.May require harsh reagents and conditions.

References

A Comparative Guide to Thieno[3,2-d]pyrimidine-Based Inhibitors: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes implicated in diseases such as cancer and inflammation. This guide provides an objective comparison of the performance of various thieno[3,2-d]pyrimidine-based inhibitors, supported by experimental data from both in vitro and in vivo studies.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data for thieno[3,2-d]pyrimidine-based inhibitors against various molecular targets.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
5b EGFR (wild-type)37.19A54917.79[1]
EGFR (T790M)204.10MCF-722.66[1]
6e EGFR-TK133HCT-116-[2]
10e EGFR-TK151HCT-116-[2]
Erlotinib (Reference) EGFR (wild-type)5.9A5494.18[1]
EGFR (T790M)212.2MCF-714.27[1]
Olmutinib (Reference) EGFR-TK28--[2]
Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors
Compound IDPI3Kβ (% Inhibition @ 10µM)PI3Kγ (% Inhibition @ 10µM)Reference
IIIa 6270[3]
VIb 7284[3]
IIIb <40<40[3]
VIc 50<40[3]
IIIk <4048[3]
Table 3: Janus Kinase (JAK) Inhibitors
Compound IDTargetIC50 (nM)Cell LineAntiproliferative ActivityReference
9a JAK31.9B lymphoma cellsEnhanced vs. Spebrutinib/Ibrutinib[4]
9g JAK31.8--[4]
24 JAK1-NSCLC cellsInduces apoptosis, cell cycle arrest[5]
25 JAK1-NSCLC cells>5-fold enhancement vs. compound 9[5]
46 JAK122NSCLC cells>5-fold enhancement vs. compound 9[5]
Table 4: Other Kinase and Enzyme Inhibitors
Compound IDTargetIC50In Vivo ModelEfficacyReference
HY3 RIPK211 nMAPAP-induced Acute Liver InjurySignificant anti-inflammatory and hepatoprotective effects[6][7]
21 FMS (CSF-1R)2 nM--[8]
11c SIRT13.6 nM--[9]
SIRT22.7 nM--[9]
SIRT34.0 nM--[9]
SIRT-IN-2 SIRT14 µM--[10][11][12]
SIRT24 µM--[10][11][12]
SIRT37 µM--[10][11][12]
26 FAK9.7 nMMDA-MB-231 xenograftTumor reduction[13][14][15]
FLT3 (D835Y)<0.5 nMMV-4-11 xenograftTumor suppression[13][14][15]
17f VEGFR-20.23 µM--[16]
21b VEGFR-233.4 nMEhrlich ascites carcinomaPotent anticancer activity[17]
21e VEGFR-221 nMEhrlich ascites carcinomaPotent anticancer activity[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine inhibitors and a general workflow for their evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Thieno_Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Thieno_Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Thieno_Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Thieno_Inhibitor->JAK pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Inflammation) STAT_dimer->GeneTranscription Translocation Nucleus Nucleus

Caption: JAK/STAT Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay Enzymatic Kinase Assay (IC50 Determination) CellViability Cell Viability/Proliferation (MTT Assay, IC50) KinaseAssay->CellViability WesternBlot Western Blot (Target Modulation) CellViability->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) WesternBlot->ApoptosisAssay PK_Studies Pharmacokinetic Studies ApoptosisAssay->PK_Studies Xenograft Xenograft Tumor Model (Efficacy) PK_Studies->Xenograft Lead_Compound Lead Thieno[3,2-d]pyrimidine Compound Lead_Compound->KinaseAssay

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the thieno[3,2-d]pyrimidine inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.

In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase enzyme, the specific substrate, and varying concentrations of the thieno[3,2-d]pyrimidine inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the thieno[3,2-d]pyrimidine inhibitor for a specified time to induce apoptosis.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

References

Comparative Guide to Cytotoxicity Assays for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common cytotoxicity assays applicable to novel compounds derived from the 7-Bromo-4-chlorothieno[3,2-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential anticancer agents. The following sections detail the experimental protocols for key assays, present comparative cytotoxicity data for analogous thienopyrimidine derivatives, and illustrate the cellular signaling pathways implicated in their mechanism of action.

Comparison of Common Cytotoxicity Assays

Choosing an appropriate cytotoxicity assay is critical for accurately determining the therapeutic potential of novel chemical entities. The selection depends on the specific research question, the compound's mechanism of action, and the cell type being investigated. Below is a comparison of three widely used cytotoxicity assays: MTT, XTT, and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of living cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1]- Well-established and widely used.- Relatively inexpensive.- Requires a solubilization step for the formazan crystals.- Can be affected by compounds that interfere with mitochondrial respiration.
XTT Assay Similar to the MTT assay, it measures mitochondrial dehydrogenase activity. XTT is reduced to a water-soluble orange formazan product.[2]- No solubilization step is required, simplifying the protocol.- Higher sensitivity than the MTT assay in some cases.- The XTT reagent is less stable than MTT.- Can be influenced by the pH of the culture medium.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme that serves as a marker for membrane integrity.- Directly measures cell death (cytotoxicity) rather than metabolic activity (viability).- Non-destructive to the remaining viable cells.- Less sensitive for detecting early apoptotic events where the membrane is initially intact.- Can be affected by LDH present in the serum of the culture medium.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. The following are standard protocols for the MTT, XTT, and LDH assays, which can be adapted for screening derivatives of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely accepted method for assessing cell viability.[2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay offers a more streamlined workflow compared to the MTT assay.[2]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring LDH release from damaged cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit, following the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Comparative Cytotoxicity of Thienopyrimidine Derivatives

While specific cytotoxicity data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the cytotoxic activity of structurally related thienopyrimidine compounds against various cancer cell lines. This data provides a valuable benchmark for evaluating novel derivatives.

CompoundCancer Cell LineAssayIC50 (µM)Reference
RP-010 PC-3 (Prostate)Not Specified< 1[3]
DU145 (Prostate)Not Specified< 1[3]
Compound 6j HCT116 (Colon)Not Specified0.6 - 1.2[4]
HCT15 (Colon)Not Specified0.6 - 1.2[4]
LN-229 (Brain)Not Specified0.6 - 1.2[4]
GBM-10 (Brain)Not Specified0.6 - 1.2[4]
A2780 (Ovarian)Not Specified0.6 - 1.2[4]
OV2008 (Ovarian)Not Specified0.6 - 1.2[4]
THP-001 MCF-7 (Breast)SRB5.1 ± 0.4[5]
A549 (Lung)SRB7.8 ± 0.6[5]
HepG-2 (Liver)SRB12.3 ± 1.1[5]
THP-003 MCF-7 (Breast)SRB1.2 ± 0.1[5]
A549 (Lung)SRB2.5 ± 0.3[5]
HepG-2 (Liver)SRB4.7 ± 0.5[5]
Compound 8d BHK (Kidney)MTT17 µg/mL[1]
HUH-7 (Liver)MTT5.8 µg/mL[1]
MCF-7 (Breast)MTT8.3 µg/mL[1]

Signaling Pathways and Mechanisms of Action

Several studies have indicated that thienopyrimidine derivatives exert their anticancer effects by modulating key cellular signaling pathways, leading to cell cycle arrest, apoptosis, and other forms of cell death.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6][7] Some thienopyrimidine derivatives have been shown to inhibit this pathway downstream of GSK3β.[8]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Nucleus Nucleus Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->TCF_LEF Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of thienopyrimidine derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including some thienopyrimidine derivatives, induce apoptosis in cancer cells.

Apoptosis_Pathway Thienopyrimidine Thienopyrimidine Derivative ROS Reactive Oxygen Species (ROS) Thienopyrimidine->ROS Bax Bax Thienopyrimidine->Bax Upregulation Bcl2 Bcl-2 Thienopyrimidine->Bcl2 Downregulation Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thienopyrimidine derivatives.

Mitotic Catastrophe

Mitotic catastrophe is a form of cell death that occurs during mitosis as a result of premature or inappropriate entry into mitosis. Some thienopyrimidine derivatives have been observed to induce this phenomenon in cancer cells.[3]

Mitotic_Catastrophe_Workflow Start Cancer Cell Treatment Treatment with Thienopyrimidine Derivative Start->Treatment G2_Arrest G2 Phase Arrest Treatment->G2_Arrest Mitotic_Entry Defective Mitotic Entry G2_Arrest->Mitotic_Entry Mitotic_Failure Mitotic Failure (e.g., chromosome missegregation) Mitotic_Entry->Mitotic_Failure Multinucleation Multinucleation/ Micronucleation Mitotic_Failure->Multinucleation Cell_Death Cell Death (Apoptosis or Necrosis) Multinucleation->Cell_Death Senescence Senescence Multinucleation->Senescence

Caption: Workflow of mitotic catastrophe induced by thienopyrimidine derivatives.

References

A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine and its Privileged Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. These molecular frameworks serve as the foundation upon which potency, selectivity, and desirable physicochemical properties are built. Among the plethora of available building blocks, 7-Bromo-4-chlorothieno[3,2-d]pyrimidine has emerged as a particularly versatile and powerful scaffold, especially in the pursuit of kinase inhibitors. This guide provides an in-depth, objective comparison of this compound with other widely employed heterocyclic building blocks: quinazolines, purines, and pyrazolo[3,4-d]pyrimidines. Through an examination of their synthetic accessibility, reactivity, and performance in biological assays, supported by experimental data, this guide aims to equip researchers with the critical insights needed to make informed decisions in scaffold selection.

Introduction to the Privileged Scaffolds

Heterocyclic compounds are at the heart of medicinal chemistry, with a significant number of FDA-approved drugs incorporating these structures. Their prevalence stems from their ability to present functional groups in well-defined spatial orientations, engage in a variety of non-covalent interactions with biological targets, and mimic the structures of natural ligands. In the realm of kinase inhibition, a particularly successful strategy has been the development of ATP-competitive inhibitors, which often feature heterocyclic cores that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

This compound: This fused heterocyclic system, a bioisostere of purine, has gained considerable attention as a "privileged" scaffold. Its thieno[3,2-d]pyrimidine core offers a unique combination of electronic properties and structural features. The presence of two distinct reactive handles—a chlorine atom at the 4-position and a bromine atom at the 7-position—provides exceptional synthetic versatility, allowing for the systematic and independent introduction of various substituents to explore structure-activity relationships (SAR).

Quinazoline: The quinazoline scaffold is another prominent privileged structure in medicinal chemistry, famously incorporated into several approved kinase inhibitors such as gefitinib and erlotinib. Its bicyclic aromatic nature provides a rigid framework for the presentation of substituents, and the 4-position is a key site for modification to achieve potent and selective kinase inhibition.

Purine: As the endogenous framework for the ATP molecule, the purine scaffold is a natural starting point for the design of ATP-competitive kinase inhibitors. A vast number of purine analogs have been synthesized and evaluated as kinase inhibitors, demonstrating the enduring utility of this core.[1] The 6-position is a common site for substitution to impart kinase inhibitory activity.

Pyrazolo[3,4-d]pyrimidine: This scaffold is also a purine isostere and has been successfully exploited in the development of numerous potent kinase inhibitors.[2][3] Its unique arrangement of nitrogen atoms allows for distinct hydrogen bonding patterns and substituent vectors compared to other purine analogs, offering opportunities to achieve novel selectivity profiles.

Synthetic Accessibility and Reactivity: A Comparative Overview

The ease and efficiency with which a core scaffold can be synthesized and subsequently functionalized are paramount considerations in a drug discovery campaign. The ability to rapidly generate a diverse library of analogs is crucial for optimizing potency and other drug-like properties. Here, we compare the synthetic tractability of our four featured scaffolds.

Synthesis of the Core Heterocycles

The synthesis of the core heterocyclic systems often begins from readily available starting materials. For instance, the thieno[3,2-d]pyrimidine core can be constructed from a substituted 3-aminothiophene-2-carboxamide, which is then cyclized.[4][5] Similarly, quinazolines are frequently synthesized from anthranilic acid derivatives, and pyrazolo[3,4-d]pyrimidines from substituted pyrazoles.[6][7][8][9] Purines are often derived from pyrimidine or imidazole precursors.

Functionalization Strategies: A Tale of Two (or More) Reactive Sites

The true power of a heterocyclic building block lies in its capacity for selective functionalization. This compound stands out due to its two orthogonally reactive positions. The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of amines, a key reaction for introducing the side chains that often dictate kinase selectivity. The bromine at C7, being on the thiophene ring, is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[4][5] This dual reactivity allows for a modular and highly efficient approach to library synthesis.

The other scaffolds also offer opportunities for diversification:

  • Quinazolines: The 4-chloroquinazoline is a common intermediate, readily undergoing SNAr with anilines and other amines to afford the corresponding 4-aminoquinazolines.[3][10][11][12][13] Further functionalization on the benzene ring can be achieved through standard aromatic chemistry.

  • Purines: 6-Chloropurines are versatile intermediates for the synthesis of N6-substituted purine derivatives via SNAr reactions with amines.[14]

  • Pyrazolo[3,4-d]pyrimidines: Similar to the other chloro-substituted heterocycles, 4-chloropyrazolo[3,4-d]pyrimidines are key precursors for introducing diversity at the 4-position through SNAr.[7]

The following diagrams and protocols illustrate the key functionalization reactions for these scaffolds.

Diagram: Key Functionalization Reactions

G Thieno 7-Bromo-4-chloro- thieno[3,2-d]pyrimidine Thieno_NHR 4-Amino-7-bromo- thieno[3,2-d]pyrimidine Thieno->Thieno_NHR SNA_r (R-NH2) Thieno_Aryl 4-Chloro-7-aryl- thieno[3,2-d]pyrimidine Thieno->Thieno_Aryl Suzuki (Ar-B(OH)2) Thieno_DiSub 4-Amino-7-aryl- thieno[3,2-d]pyrimidine Thieno_NHR->Thieno_DiSub Suzuki (Ar-B(OH)2) Thieno_Aryl->Thieno_DiSub SNA_r (R-NH2) Quin 4-Chloro- quinazoline Quin_NHR 4-Anilino- quinazoline Quin->Quin_NHR SNA_r (Aniline) Pur 6-Chloro- purine Pur_NHR N6-Substituted purine Pur->Pur_NHR SNA_r (R-NH2) Pyra 4-Chloro-pyrazolo- [3,4-d]pyrimidine Pyra_NHR 4-Amino-pyrazolo- [3,4-d]pyrimidine Pyra->Pyra_NHR SNA_r (R-NH2)

Caption: Key functionalization pathways for the heterocyclic building blocks.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on this compound with an Amine [4][15]

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (1.1-1.5 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), if the amine salt is used or if the reaction requires it.

  • Heat the reaction mixture at a temperature ranging from 60 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloroquinazoline [16][17][18][19]

  • In a reaction vessel, combine the 4-chloroquinazoline (1.0 eq), the desired arylboronic acid or its pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DMF, and water.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to a temperature between 80 and 110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 4-Chloropyrazolo[3,4-d]pyrimidine [20][21][22][23]

  • To an oven-dried reaction tube, add the 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.2-2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the desired amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture in a preheated oil bath or heating block to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction until completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Performance in Kinase Inhibition: A Data-Driven Comparison

The ultimate measure of a heterocyclic building block's utility in drug discovery is the biological activity of the compounds derived from it. In the context of kinase inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key metric of potency. The following tables summarize representative IC₅₀ data for compounds based on each of the four scaffolds against various kinases. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in assay conditions.[24] However, these data provide a valuable snapshot of the potential of each scaffold.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
17f VEGFR-20.23[25]
Thienopyrimidine Derivative JAK28.001[22]
19d EGFR0.66[17]
Thienopyrimidine 3 Kinase Panel0.045 (MCF-7 cells)[26]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 39 EGFR/VEGFR-20.02 (EGFR), 0.05 (VEGFR-2)[14]
Compound 47 EGFR0.012[14]
Compound 3i HER20.079[27]
Compound 21 EGFR-TK0.00362[13]

Table 3: Kinase Inhibitory Activity of Purine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 46a Bcr-Abl70[7]
Compound 46b BTK0.41[7]
Compound 11b Bcr-Abl0.015[13]
SL10 JAK20.027[28]

Table 4: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 14 CDK2/cyclin A257[8]
Compound 12b EGFRWT8210[3]
Compound 16 EGFR34[11]
Compound 17m PKD17-35[15]

From the compiled data, it is evident that all four scaffolds can serve as the basis for highly potent kinase inhibitors, with IC₅₀ values often in the nanomolar range. The choice of scaffold can influence the selectivity profile. For instance, the unique geometry and hydrogen bonding capabilities of the pyrazolo[3,4-d]pyrimidine core have been leveraged to achieve selectivity for certain kinases.[29] The dual reactive sites of this compound provide a straightforward path to systematically explore a larger chemical space, which can be advantageous in optimizing both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the analysis of the resulting changes in biological activity form the cornerstone of medicinal chemistry. The choice of a core scaffold significantly impacts the SAR trends observed.

Diagram: Generalized SAR Exploration

SAR Core Core Scaffold - Thieno[3,2-d]pyrimidine - Quinazoline - Purine - Pyrazolo[3,4-d]pyrimidine R1 R1 Group (e.g., at C4/C6) - Hinge Binding - Selectivity Core:port->R1 Functionalization R2 R2 Group (e.g., at C7/other positions) - Solvent Front Interaction - Physicochemical Properties Core:port->R2 Functionalization Activity Biological Activity - Potency (IC50) - Selectivity - ADME Properties R1->Activity R2->Activity

Caption: Generalized approach to SAR studies on heterocyclic scaffolds.

For many kinase inhibitors based on these scaffolds, the substituent at the 4-position of thienopyrimidines and quinazolines, or the 6-position of purines, is crucial for establishing hydrogen bonds with the kinase hinge region. The nature of this substituent, often an aniline or a related amine, plays a major role in determining the inhibitor's potency and selectivity. The second point of diversification, such as the 7-position of the thieno[3,2-d]pyrimidine, allows for the introduction of groups that can interact with the solvent-exposed region of the ATP-binding site, which can be modulated to fine-tune selectivity and improve physicochemical properties like solubility and metabolic stability.

Conclusion and Future Perspectives

The selection of a heterocyclic building block is a strategic decision with long-ranging implications for a drug discovery project. This compound, with its inherent dual reactivity, offers a highly efficient platform for the rapid generation of diverse chemical libraries, making it an exceptionally attractive starting point for hit-to-lead and lead optimization campaigns. Quinazolines, purines, and pyrazolo[3,4-d]pyrimidines each possess their own unique advantages and have a proven track record in the development of successful kinase inhibitors.

The comparative data presented in this guide underscores that all four scaffolds are capable of producing highly potent kinase inhibitors. The ultimate choice of scaffold will depend on a multitude of factors, including the specific kinase target, the desired selectivity profile, the synthetic feasibility of the desired analogs, and intellectual property considerations. As our understanding of the kinome and the principles of rational drug design continues to evolve, the strategic use of these and other privileged heterocyclic scaffolds will undoubtedly remain a cornerstone of successful drug discovery.

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Thienopyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of synthesized thienopyrimidine products. The data presented is compiled from various studies and is intended to assist researchers in the identification and characterization of this important class of heterocyclic compounds. Thienopyrimidines are known for their diverse biological activities, making their accurate structural elucidation a critical step in drug discovery and development.[1][2][3][4]

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of organic compounds like thienopyrimidines relies on a combination of spectroscopic techniques.[5][6] Each method provides unique information about the molecular structure. The most commonly employed techniques are:

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of atoms. Both ¹H NMR and ¹³C NMR are crucial for unambiguous structure determination.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[5][6]

Comparative Spectroscopic Data of Thienopyrimidine Derivatives

The following tables summarize typical spectroscopic data for various thienopyrimidine derivatives, offering a reference for researchers.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption Band (cm⁻¹)Reference
N-H (amine/amide)3446 - 3129[7][8][9][10]
C-H (aromatic)~3080[7]
C-H (aliphatic)2923 - 2851[7]
C≡N (nitrile)~2214[1][10][11]
C=O (carbonyl)1752 - 1614[8][9][10][11]
C=N (imine)~1639[10]
C=C (aromatic)1577 - 1473[7][12]
SO₂ (sulfonamide)~1404[7]
C=S (thione)~1219[8]

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Data

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
NH (amine/amide)9.26 - 12.91 (D₂O exchangeable)s (singlet), br s (broad singlet)-[7][8][10]
Aromatic-H6.85 - 8.15m (multiplet), d (doublet)8.0[7][11][12]
Pyrimidine C₂-H~8.33 - 8.94s (singlet)-[9][12]
Aliphatic CH, CH₂, CH₃1.05 - 4.33s, d, t (triplet), q (quartet), m5.9 - 8.0[7][8][12]
OCH₃~3.78s (singlet)-[12]

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

Carbon TypeChemical Shift (δ, ppm)Reference
C=O (carbonyl)157.8 - 183.02[1][8][9][11]
C=S (thione)~180.03[1]
Thienopyrimidine Ring Carbons115.8 - 171.9[7][9][12]
Aromatic Carbons114.2 - 145.7[7][12]
C≡N (nitrile)~113.26 - 115.6[1][11]
Aliphatic Carbons21.1 - 61.1[7][9][12]
OCH₃~55.81[12]

Table 4: Mass Spectrometry (MS) Data

Compound TypeIonization MethodKey ObservationReference
Thienopyrimidine DerivativesESI, APCI, EIMolecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight.[7][8][9][10][12][13]
------Characteristic fragmentation patterns can help confirm the structure.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of thienopyrimidine products.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer is typically used.[9][11]

  • Sample Preparation: Solid samples are commonly prepared using the KBr wafer technique, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.[7]

  • Data Acquisition: The spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

  • Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies to identify the structural components of the molecule.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are recorded on spectrometers with varying field strengths, commonly 300, 400, or 500 MHz for ¹H NMR.[7][11][12][13]

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7][8] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

  • Data Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) are analyzed to deduce the connectivity of atoms in the molecule.[15]

Mass Spectrometry (MS)
  • Instrumentation: Various mass spectrometers can be used, including those with Electron Impact (EI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI) sources.[8][12]

  • Sample Preparation: The sample is introduced into the instrument, often dissolved in a suitable solvent for ESI and APCI, or as a solid/liquid for EI.

  • Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions produced from the sample.

  • Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can offer clues about the different structural motifs present in the molecule.[6]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a newly synthesized thienopyrimidine product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of Thienopyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine C-H Framework NMR->NMR_Data MS_Data Determine Molecular Weight & Formula MS->MS_Data Structure_Confirmation Combine Data for Structural Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of thienopyrimidine products.

This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of thienopyrimidine derivatives. For definitive structural assignment, a thorough analysis of the collective data from all spectroscopic methods is essential.

References

Comparative Molecular Field Analysis (CoMFA) of Thieno-pyrimidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thieno-pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the application of Comparative Molecular Field Analysis (CoMFA), a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, in understanding and optimizing the activity of these derivatives. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key concepts.

Performance Comparison of 3D-QSAR Models

CoMFA is a powerful computational tool used to correlate the 3D steric and electrostatic fields of molecules with their biological activities. In the study of thieno-pyrimidine derivatives, CoMFA has been frequently employed alongside other 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) and Hologram QSAR (HQSAR) to build predictive models and guide the design of more potent compounds.[3]

A comparative summary of statistical results from various 3D-QSAR studies on thieno-pyrimidine and related thienopyridine derivatives is presented below. These parameters are crucial for evaluating the robustness and predictive power of the generated models.

ModelTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Steric ContributionElectrostatic ContributionReference
CoMFA Anticancer (Thieno[2,3-d]pyrimidine)---0.4660.534[3]
CoMFA IKKβ Inhibitors (Thienopyridine)0.6710.989---[4]
CoMSIA IKKβ Inhibitors (Thienopyridine)0.647----[4]
CoMFA HIV-1 RT Inhibitors (Thieno[3,4-d]pyrimidine)0.5940.974---[5]
CoMSIA HIV-1 RT Inhibitors (Thieno[3,4-d]pyrimidine)0.5280.965---[5]
CoMFA-RG Aurora-B Kinase Inhibitors0.700.970.86--[6]
CoMSIA Aurora-B Kinase Inhibitors0.720.970.88--[6]

Note: q² represents the internal predictive ability of the model, while r² indicates the goodness of fit. A higher value for both (typically > 0.5 for q²) suggests a more reliable model. Predictive r² assesses the model's ability to predict the activity of an external test set. The steric and electrostatic contributions in the CoMFA model for anticancer thieno[2,3-d]pyrimidines indicate a slightly greater role for the electrostatic field in determining biological activity.[3]

Experimental Protocols

The successful application of CoMFA and other 3D-QSAR techniques relies on a meticulously executed experimental protocol. The following outlines a typical workflow for such studies on thieno-pyrimidine derivatives.

1. Dataset Selection and Preparation: A series of thieno-pyrimidine derivatives with a wide range of biological activities (e.g., IC50 values) is collected from the literature.[3] These IC50 values are typically converted to their logarithmic scale (pIC50 = -logIC50) to ensure a more normal distribution of data for the QSAR analysis.[4] The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

2. Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and energetically minimized using a suitable force field, such as MMFF94X.[7] A crucial step in CoMFA is the alignment of all molecules onto a common template. This can be achieved through various methods, including ligand-based alignment or pharmacophore-based alignment.[5] For instance, in a study on Aurora-B kinase inhibitors, the Distill function in Sybyl X1.2 was used for molecular alignment.[6]

3. CoMFA Field Calculation: Once aligned, the molecules are placed in a 3D grid. A probe atom (typically a sp³ carbon atom with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. These calculated energy values constitute the CoMFA fields, which serve as the independent variables in the subsequent statistical analysis.

4. Statistical Analysis (Partial Least Squares - PLS): The relationship between the CoMFA field values (independent variables) and the biological activities (dependent variable) is established using the Partial Least Squares (PLS) statistical method.[3] PLS is particularly well-suited for handling datasets with a large number of variables and potential collinearity. The optimal number of components for the PLS model is determined using a leave-one-out (LOO) cross-validation procedure, which yields the cross-validated correlation coefficient (q²).

5. Model Validation and Interpretation: The final model is validated by its ability to predict the activities of the compounds in the test set (predictive r²). The results of the CoMFA are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules are likely to enhance or diminish their biological activity. For example, contour analysis of IKKβ inhibitors indicated that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity.[4]

Visualizing Key Processes

To better understand the workflows and biological contexts of CoMFA studies on thieno-pyrimidine derivatives, the following diagrams are provided.

CoMFA_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_comfa CoMFA Calculation cluster_analysis Statistical Analysis & Validation A Dataset of Thieno-pyrimidine Derivatives (Structures and Activities) B Conversion of Activity Data (e.g., pIC50) A->B C Splitting into Training and Test Sets B->C D 3D Structure Generation & Energy Minimization C->D E Molecular Alignment D->E F Placement in 3D Grid E->F G Calculation of Steric and Electrostatic Fields F->G H PLS Analysis (Training Set) G->H I Cross-Validation (q²) H->I J Test Set Prediction (Predictive r²) H->J K Generation of Contour Maps H->K

A simplified workflow of a typical CoMFA study.

Many thieno-pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[7][8] The PI3K/Akt/mTOR pathway is a key pathway often targeted by these compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Thieno-pyrimidine Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparison with Alternative 3D-QSAR Methods

While CoMFA is a valuable tool, other methods can provide complementary information.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[3] It uses a Gaussian function for the distance dependence between the probe and the molecule, which can lead to more interpretable contour maps. In some studies on thieno-pyrimidine derivatives, CoMSIA has shown comparable or even slightly better statistical results than CoMFA.[6]

  • HQSAR (Hologram QSAR): This is a 2D-QSAR method that does not require molecular alignment.[3] It encodes the structural information of molecules into molecular holograms, which are then correlated with biological activity. While generally faster and less computationally intensive than 3D-QSAR methods, HQSAR may not provide the same level of detailed 3D structural insights as CoMFA or CoMSIA.

Conclusion

CoMFA has proven to be a highly effective method for elucidating the structure-activity relationships of thieno-pyrimidine derivatives. By providing detailed 3D contour maps, CoMFA guides medicinal chemists in the rational design of novel and more potent analogs. The integration of CoMFA with other computational techniques like CoMSIA, HQSAR, and molecular docking offers a comprehensive approach to understanding the molecular basis of the biological activity of this important class of compounds, thereby accelerating the drug discovery and development process.

References

Assessing the Drug-like Properties of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting key players in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 7-Bromo-4-chlorothieno[3,2-d]pyrimidine core represents a key intermediate in the synthesis of these targeted therapies. This guide provides a comparative assessment of the drug-like properties of derivatives from this class, drawing upon available experimental and in silico data to inform on their potential for development as therapeutic agents.

Executive Summary

Comparative Analysis of Drug-like Properties

The following tables summarize key drug-like properties for representative thieno[3,2-d]pyrimidine derivatives. It is important to note that these data points are from different studies and for molecules with varying substitution patterns, and thus serve as a general guide to the properties of this chemical class rather than a direct comparison.

Table 1: Physicochemical Properties of Thieno[3,2-d]pyrimidine Derivatives

Compound IDStructureMolecular Weight ( g/mol )LogP (Calculated)Aqueous SolubilityReference
HY3 N-(3-(difluoromethyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-6-(morpholinomethyl)thieno[3,2-d]pyrimidin-4-amine576.55Not ReportedNot Reported[1]
Compound 36 (CDK7 Inhibitor) Structure not fully disclosedNot ReportedNot ReportedNot Reported[2]
Thieno[2,3-b]pyridine Derivative 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide363.43Not Reported1.2 µg/mL[3]
In silico predicted properties for a series of thieno[2,3-d]pyrimidine VEGFR-2 inhibitors VariedVariedLow to Very Low BBB penetration predictedNot Reported[4]

Table 2: In Vitro ADME Properties of Thieno[3,2-d]pyrimidine Derivatives

Compound IDPermeability (Caco-2, Papp)Metabolic Stability (Microsomes)Plasma Protein BindingReference
HY3 Not ReportedFavorableNot Reported[1]
Compound 36 (CDK7 Inhibitor) Not ReportedEnhanced metabolic stability notedNot Reported[2]
Thienopyrimidine VEGFR-2 Inhibitors Low to Very Low BBB penetration predicted (in silico)Non-inhibitory against CYP2D6 (in silico)Not Reported[4]

Table 3: In Vivo Pharmacokinetic Parameters of a Thieno[3,2-d]pyrimidine Derivative in Rats

Compound IDDosing RouteBioavailability (F%)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
HY3 Oral46.6%Not ReportedNot ReportedNot Reported[1]

Key Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are frequently designed as inhibitors of protein kinases involved in cell proliferation and angiogenesis. The following diagrams illustrate the canonical signaling pathways of two major targets, EGFR and VEGFR.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->PIP2 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug-like properties. Below are standard protocols for key in vitro ADME assays.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: The suspension is shaken or stirred at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units of µg/mL or µM.

Lipophilicity Determination (LogP/LogD)

Objective: To measure the partitioning of a compound between an aqueous and an immiscible organic phase.

Protocol:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by a period of standing to allow for phase separation.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this ratio.

In Vitro Metabolic Stability (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Microsomal_Stability_Workflow Start Start Prepare Prepare Reaction Mixture: Test Compound, Liver Microsomes, Phosphate Buffer Start->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for microsomal stability assay.

Protocol:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[5]

  • Pre-incubation: The mixture is pre-warmed to 37°C.[5]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[5]

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may contain an internal standard for analytical quantification.[5]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[5]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of the linear regression, the half-life (t½) and in vitro intrinsic clearance (CLint) are calculated.

In Vitro Permeability (Caco-2 Assay)

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for active efflux transporters.[6][7][8][9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer with tight junctions.[6][7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker (e.g., Lucifer yellow).[8]

  • Permeability Measurement (A to B): The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. This mimics absorption from the gut into the bloodstream.

  • Permeability Measurement (B to A): The test compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured. This is used to assess active efflux.

  • Sample Analysis: Samples from the donor and receiver compartments are collected at specific time points and the concentration of the test compound is quantified by LC-MS/MS.[9]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated in both directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An ER significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. The available data on its derivatives suggest that this class of compounds can possess favorable pharmacokinetic profiles. However, poor aqueous solubility appears to be a common challenge that needs to be addressed during lead optimization.[3] Future work should focus on systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies to co-optimize potency, selectivity, and drug-like properties. The introduction of polar functional groups or the use of formulation strategies could be explored to enhance solubility and improve the overall developability of this promising class of compounds. Direct experimental evaluation of the drug-like properties of this compound and its immediate derivatives would be highly valuable to the drug discovery community.

References

A Head-to-Head Comparison of Catalysts for Thienopyrimidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the thienopyrimidine scaffold is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive and objective comparison of various catalytic systems for the synthesis of thienopyrimidines, supported by experimental data to inform catalyst selection and reaction optimization.

The thienopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically evaluated and approved drugs.[1] Its synthesis typically involves a two-step process: the initial formation of a 2-aminothiophene precursor, commonly via the Gewald reaction, followed by the cyclization of this intermediate to form the fused pyrimidine ring. The choice of catalyst for both stages significantly impacts reaction efficiency, yield, and overall sustainability. This guide will delve into a head-to-head comparison of different catalytic approaches, including metal-based, organocatalytic, and metal-free systems.

Catalytic Approaches to Thienopyrimidine Synthesis

The synthesis of thienopyrimidines can be broadly categorized by the type of catalyst employed. Traditional methods often rely on stoichiometric amounts of strong bases or harsh reagents.[2] Modern synthetic strategies, however, increasingly utilize catalytic amounts of more environmentally benign and efficient promoters. These can be classified as:

  • Base Catalysis: Often used in the initial Gewald synthesis of the 2-aminothiophene precursor.

  • Transition Metal Catalysis: While less common for the direct cyclization, transition metals like palladium, copper, and nickel can be employed in cross-coupling reactions to construct the thienopyrimidine system or functionalize the core.[3]

  • Metal-Free Catalysis: This includes the use of organocatalysts and other non-metallic reagents, which offer advantages in terms of cost and toxicity.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates and improve yields compared to conventional heating.[2][5]

Data Presentation: Performance Comparison of Catalysts

The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of thienopyrimidines and their precursors.

Table 1: Catalyst Performance in the Gewald Synthesis of 2-Aminothiophene Precursors

CatalystCatalyst Loading (mol%)Reaction TimeTemperature (°C)SolventYield (%)Reference
TriethylamineStoichiometric5 hRoom Temp.Ethanol75[6]
Piperidinium Borate2020 min100Ethanol96[2]
L-Proline10Not Specified60DMFup to 84[7]
Nano-ZnO2.56 h100Not Specified37-86[8]
NaAlO2Not Specified10 hNot SpecifiedEthanol26-94[8]

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Thienopyrimidine Synthesis

Reaction StepMethodReaction TimeYield (%)Reference
2-Aminothiophene SynthesisConventionalNot SpecifiedLower[5]
Microwave2 minHigher[5]
Thienylthiourea SynthesisConventional (reflux)Not SpecifiedLower[1]
MicrowaveNot SpecifiedHigher[1]
4-Chlorothienopyrimidine SynthesisConventional (reflux)20 hNot Specified[2]
MicrowaveNot SpecifiedGood[2]

Table 3: Overview of Transition Metal Catalysis in Thienopyrimidine Synthesis and Functionalization

Metal CatalystTypical ApplicationKey AdvantagesKey DisadvantagesReference
Palladium Cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for functionalization of the thienopyrimidine core.High efficiency, broad substrate scope, well-established protocols.High cost, potential for product contamination with toxic metal.[3][9]
Copper C-N cross-coupling reactions.Lower cost than palladium, environmentally friendlier.Often requires higher catalyst loading and temperatures.[5]
Nickel Cross-coupling and cycloaddition reactions.Cost-effective, can catalyze challenging transformations.Can be sensitive to air and moisture, toxicity concerns.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Gewald Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Base-Catalyzed) [6]

  • Reagents: Aldehyde (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), triethylamine (10 mmol), ethyl alcohol (10 mL).

  • Procedure:

    • Combine the aldehyde, malononitrile, sulfur, and triethylamine in ethyl alcohol.

    • Stir the reaction mixture at room temperature for 5 hours.

    • The product precipitates from the reaction mixture.

    • Collect the solid by filtration and wash with cold ethanol.

    • Dry the product to obtain the desired 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Synthesis of 3H-thieno[2,3-d]pyrimidin-4-one [5][8]

  • Reagents: 2-Aminothiophene-3-carboxylic acid derivative.

  • Procedure:

    • Place the 2-aminothiophene-3-carboxylic acid derivative in a microwave reactor vessel.

    • Irradiate the sample with microwaves for 2 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool.

    • Purify the product by recrystallization or column chromatography.

Protocol 3: Metal-Free Synthesis of 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidines (Mannich-Type Reaction) [1][8]

  • Reagents: 2-Amino-4,5-dihydrothiophene-3-carbonitrile derivative, primary amine, aqueous formaldehyde.

  • Procedure:

    • Dissolve the 2-amino-4,5-dihydrothiophene-3-carbonitrile derivative and the primary amine in ethanol.

    • Add an excess of aqueous formaldehyde to the solution.

    • Stir the reaction mixture at the optimized temperature (e.g., 40-50 °C).

    • The reaction proceeds without the need for a catalyst.

    • Monitor the reaction by TLC.

    • Upon completion, isolate and purify the product.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows in thienopyrimidine synthesis.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization Ketone Ketone/Aldehyde Aminothiophene 2-Aminothiophene Precursor Ketone->Aminothiophene Nitrile Active Methylene Nitrile Nitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base Catalyst Base->Aminothiophene Thienopyrimidine Thienopyrimidine Core Aminothiophene->Thienopyrimidine Cyclizing_Agent Cyclizing Agent (e.g., Formamide, Isothiocyanate) Cyclizing_Agent->Thienopyrimidine

Caption: General reaction pathway for thienopyrimidine synthesis.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation A1 Combine Reactants and Catalyst A2 Reflux for Several Hours A1->A2 A3 Work-up and Purification A2->A3 end A3->end B1 Combine Reactants in Microwave Vial B2 Irradiate for Several Minutes B1->B2 B3 Work-up and Purification B2->B3 B3->end start start->A1 start->B1

Caption: Experimental workflow: Conventional vs. Microwave.

G cluster_0 Catalyst Selection Metal_Catalysis Transition Metal Catalysis (Pd, Cu, Ni) Pros_Metal Pros: - High Efficiency - Broad Scope Metal_Catalysis->Pros_Metal Cons_Metal Cons: - High Cost - Toxicity Metal_Catalysis->Cons_Metal Metal_Free Metal-Free Catalysis (Organocatalysis, Base) Pros_Metal_Free Pros: - Low Cost - Low Toxicity Metal_Free->Pros_Metal_Free Cons_Metal_Free Cons: - Milder Conditions - May have lower yields Metal_Free->Cons_Metal_Free Microwave Microwave-Assisted Pros_Microwave Pros: - Rapid Reactions - Higher Yields Microwave->Pros_Microwave Cons_Microwave Cons: - Specialized Equipment Microwave->Cons_Microwave

Caption: Catalyst choice: Pros and Cons.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound utilized in research and development.

For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical reagents is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves. Gloves must be inspected prior to use.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

Summary of Chemical and Safety Data

PropertyValueSource
CAS Number 31169-27-4[1][3]
Molecular Formula C6H2BrClN2S[1]
Physical Form Solid[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P305+P351+P338[1]
Storage Temperature 2-8°C, keep in dark place, inert atmosphere[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.

Step 1: Waste Segregation Halogenated organic waste must be collected separately from non-halogenated waste.[4][5] Create a designated hazardous waste container specifically for this compound and other compatible halogenated compounds.

Step 2: Container Management

  • Container Type: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated container.

  • Rinsate: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone) within a chemical fume hood. This rinsate must be collected as hazardous halogenated waste.[4]

Step 4: Storage Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.

Step 5: Final Disposal Arrange for the disposal of the hazardous waste through your institution's EHS office.[4] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

Disposal Workflow Diagram

DisposalWorkflow Start Start: Identify this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Use Designated & Labeled 'Hazardous Waste' Container Segregate->Container CollectSolid Carefully Transfer Solid Waste (Avoid Dust Formation) Container->CollectSolid CollectContaminated Collect Contaminated Materials (Gloves, Weigh Paper, etc.) Container->CollectContaminated Rinse Rinse Contaminated Glassware with Suitable Solvent Container->Rinse Store Store Sealed Container in Satellite Accumulation Area CollectSolid->Store CollectContaminated->Store CollectRinsate Collect Rinsate as Halogenated Waste Rinse->CollectRinsate CollectRinsate->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End End: Proper Disposal by Licensed Facility EHS->End

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Identifier and Hazard Summary

Below is a summary of key identifiers and hazard information for this compound.

Identifier Value Source
CAS Number 31169-27-4[1][2]
Molecular Formula C₆H₂BrClN₂S
Signal Word Warning[1]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Operational and Personal Protective Equipment (PPE) Plan

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber is a good general-use option; however, consult glove manufacturer's compatibility charts for specific breakthrough times).[5][6] Gloves must be disposable and powder-free.[7]To prevent skin contact and irritation.[4]
Eye and Face Protection Safety goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7]To protect against serious eye irritation from splashes or dust.[4]
Body Protection A long-sleeved, impermeable laboratory coat that closes in the back.[8] Consider a chemical-resistant apron for larger quantities.To protect the skin from contact with the chemical.
Respiratory Protection For procedures that may generate dust or aerosols and are not contained within a fume hood, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[5][9]To prevent respiratory tract irritation.
Footwear Closed-toe shoes are required at all times in the laboratory.To protect feet from spills.

Step-by-Step Handling and Disposal Protocol

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including chemical-resistant gloves, during inspection.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[4] The recommended storage temperature is 2-8°C, kept in a dark place under an inert atmosphere.[1]

  • Segregation: Store away from incompatible materials and foodstuff containers.[4]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are working within a designated and properly functioning chemical fume hood.

  • Weighing and Transfer: Handle as a solid. Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition sources.

  • Spill Prevention: Conduct all transfers over a tray or secondary containment to minimize the spread of any potential spills.

Emergency Procedures: Spills and Exposure
  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility.[4] This may involve controlled incineration with flue gas scrubbing.

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[4] Discharge into the environment must be avoided.[4]

Workflow and Safety Logic

The following diagram illustrates the essential workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Verify Fume Hood - Don Full PPE handling Handling - Weighing & Transfer - Avoid Dust/Aerosols prep->handling use Experimental Use handling->use emergency Emergency Response (Spill or Exposure) handling->emergency If Spill/Exposure Occurs decon Decontamination - Clean Glassware - Wipe Surfaces use->decon use->emergency If Spill/Exposure Occurs disposal Waste Disposal - Segregate Waste - Label & Seal Container decon->disposal storage Secure Storage (2-8°C, Dark, Inert) disposal->storage Store Waste Securely

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Reactant of Route 2
7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.